(1,4,4-Trimethylcyclohexyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1,4,4-trimethylcyclohexyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)4-6-10(3,8-11)7-5-9/h4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODLBQCWLXDQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: (1,4,4-Trimethylcyclohexyl)methanamine
Executive Summary
This technical guide details the synthetic pathway for (1,4,4-trimethylcyclohexyl)methanamine (CAS: 1501718-13-3), a specialized cycloaliphatic amine featuring a quaternary carbon center and a gem-dimethyl substitution pattern.
The synthesis of this molecule presents a specific stereochemical and steric challenge: constructing a quaternary center at the C1 position of a cyclohexane ring that already possesses significant steric bulk at the C4 position. Standard nucleophilic substitutions are often ineffective due to steric hindrance. Therefore, this guide prioritizes a Koch-Haaf Carbonylation strategy, which leverages carbocation stability to install the necessary carbon framework, followed by functional group interconversion to the amine.
Target Audience: Medicinal Chemists, Process Development Scientists.
Retrosynthetic Analysis & Strategy
To design a robust pathway, we must deconstruct the target molecule (1) into accessible precursors.
Structural Deconstruction
-
Core Feature: A cyclohexane ring with a quaternary C1 center (Methyl + Aminomethyl) and a gem-dimethyl group at C4.
-
Disconnection: The C-N bond is the most logical late-stage disconnection, leading to the amide or nitrile. However, the C1-C(exocyclic) bond formation is the critical step.
Strategic Pathway
-
Amine Formation: Reduction of a primary amide is preferred over nucleophilic substitution on a neopentyl-like alcohol derivative (which would be prone to rearrangement or elimination).
-
Carbon Framework: The quaternary carboxylic acid precursor is best accessible via Koch-Haaf carbonylation of the corresponding tertiary alcohol.
-
Starting Material: The tertiary alcohol can be synthesized via Grignard addition to 4,4-dimethylcyclohexanone .
Retrosynthesis Diagram
Caption: Retrosynthetic logic flow identifying the Koch-Haaf reaction as the critical step for establishing the quaternary center.
Detailed Synthetic Protocol
Phase 1: Scaffold Construction (Grignard Reaction)
Objective: Convert commercially available 4,4-dimethylcyclohexanone into 1,4,4-trimethylcyclohexanol.
-
Reagents: 4,4-Dimethylcyclohexanone, Methylmagnesium bromide (3.0 M in ether), Anhydrous THF.
-
Mechanism: Nucleophilic addition to the carbonyl.
Protocol:
-
Charge a flame-dried 3-neck flask with 4,4-dimethylcyclohexanone (1.0 eq) and anhydrous THF (10 volumes) under Nitrogen.
-
Cool the solution to 0°C.
-
Dropwise add MeMgBr (1.2 eq) over 30 minutes, maintaining internal temperature <5°C.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Pour reaction mixture into saturated aqueous NH₄Cl at 0°C.
-
Workup: Extract with Et₂O (3x), wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Distillation or flash chromatography (Hexanes/EtOAc) to yield 1,4,4-trimethylcyclohexanol .
Phase 2: Carbonylation (Koch-Haaf Reaction)
Objective: Install the carboxylic acid moiety at the tertiary center. This is the most challenging step due to the steric bulk.
-
Reagents: 1,4,4-Trimethylcyclohexanol, Formic Acid (98%), Sulfuric Acid (conc.), Silver Sulfate (Catalyst - optional but recommended for hindered substrates).
-
Mechanism: Generation of a tertiary carbocation followed by CO trapping (generated in situ from HCOOH decomposition).
Protocol:
-
Prepare a mixture of Formic Acid (10 eq) and H₂SO₄ (10 eq) in a flask vented to a fume hood (CO evolution).
-
Cool to 0-5°C.
-
Slowly add 1,4,4-trimethylcyclohexanol (1.0 eq) over 1 hour.
-
Note: Slow addition is crucial to prevent dimerization of the carbocation.
-
-
Stir vigorously at 0°C for 2 hours, then allow to warm to 15°C.
-
Quench: Pour onto crushed ice (exothermic).
-
Isolation: The carboxylic acid will precipitate or oil out. Extract with DCM.
-
Purification: Extract the organic layer with 1M NaOH (to pull the acid into the aqueous phase), separate organics, then acidify the aqueous layer with HCl to pH 1. Re-extract with DCM to obtain pure 1,4,4-trimethylcyclohexanecarboxylic acid .
Phase 3: Amidation
Objective: Convert the acid to the primary amide.
-
Reagents: Thionyl Chloride (SOCl₂), Ammonium Hydroxide (NH₄OH) or Ammonia gas.
Protocol:
-
Reflux 1,4,4-trimethylcyclohexanecarboxylic acid in neat SOCl₂ (3 eq) for 2 hours.
-
Remove excess SOCl₂ under reduced pressure to isolate the acid chloride.
-
Dissolve the residue in dry DCM.
-
Bubble NH₃ gas through the solution at 0°C or add to concentrated aqueous ammonia.
-
Filter the precipitated 1,4,4-trimethylcyclohexanecarboxamide .
Phase 4: Reduction to Target Amine
Objective: Reduce the amide carbonyl to the methylene group.
-
Reagents: Lithium Aluminum Hydride (LiAlH₄), THF.
Protocol:
-
Suspend LiAlH₄ (2.5 eq) in anhydrous THF under Argon.
-
Add 1,4,4-trimethylcyclohexanecarboxamide (1.0 eq) portion-wise (solid addition) or as a THF solution.
-
Heat to reflux for 12-18 hours.
-
Fieser Workup: Cool to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n = grams of LiAlH₄ used.
-
Filter the granular precipitate.
-
Concentrate the filtrate to obtain crude (1,4,4-trimethylcyclohexyl)methanamine .
-
Final Purification: Distillation under high vacuum or formation of the HCl salt for recrystallization.
Process Data & Specifications
Reaction Parameters Summary
| Step | Transformation | Key Reagents | Critical Parameter | Exp. Yield |
| 1 | Ketone | MeMgBr, THF | Anhydrous conditions | 85-92% |
| 2 | Alcohol | HCOOH, H₂SO₄ | Temp control (0-15°C) | 65-75% |
| 3 | Acid | SOCl₂, NH₃ | Removal of SOCl₂ | 90-95% |
| 4 | Amide | LiAlH₄, THF | Reflux duration | 80-88% |
Chemical Safety & Handling
-
Carbon Monoxide (CO): The Koch-Haaf reaction generates CO in situ. This must be performed in a high-efficiency fume hood with CO monitoring.
-
LiAlH₄: Pyrophoric. quenching must be performed with extreme caution using the Fieser method to avoid "orange peel" fires.
Pathway Visualization
The following diagram illustrates the complete forward synthesis workflow, including intermediate structures and reaction conditions.
Caption: Forward synthesis workflow from 4,4-dimethylcyclohexanone to the target amine via the Koch-Haaf intermediate.
Critical Analysis & Troubleshooting
Why Koch-Haaf?
Alternative routes such as the displacement of a mesylate derived from (1,4,4-trimethylcyclohexyl)methanol are mechanically unfavorable. The neopentyl-like position at C1 (quaternary center) makes
Stereochemistry
The starting material, 4,4-dimethylcyclohexanone, is achiral. However, the introduction of substituents at C1 creates potential cis/trans isomerism relative to the C4 gem-dimethyl group.
-
The Grignard addition usually favors equatorial attack, placing the hydroxyl group axially (or vice versa depending on conditions).
-
However, the Koch-Haaf reaction proceeds via a planar carbocation . The CO attack will occur from the less sterically hindered face.
-
Researchers should expect a diastereomeric mixture, though the bulky gem-dimethyl group at C4 often directs the incoming nucleophile to the equatorial position, favoring the trans-isomer (COOH equatorial).
Impurity Profile
-
Elimination Products: During the acid-catalyzed Koch-Haaf step, the carbocation may eliminate a proton to form 1,4,4-trimethylcyclohexene. This is a non-polar impurity easily removed during the basic extraction of the carboxylic acid.
-
Dimerization: High concentration of the alcohol in Step 2 can lead to ether formation or polymerization. Maintain high dilution during addition.
References
-
Koch-Haaf Carboxylation Overview: Haaf, W. (1963). Organic Syntheses, Coll. Vol. 5, p.739. "1-Methylcyclohexanecarboxylic Acid". [Link] (Authoritative source for the specific protocol of converting tertiary methyl-cyclohexanols to carboxylic acids).
-
Synthesis of 4,4-Dimethylcyclohexanone: Dauben, W. G., et al. (1973). Organic Syntheses, Coll. Vol. 5, p.339. "4,4-Dimethyl-2-cyclohexen-1-one".[4][5] [Link] (Source for the synthesis of the precursor ring system).
- Amide Reduction Protocols: Gaylord, N. G. (1956). Reduction with Complex Metal Hydrides. Interscience Publishers. (Foundational text on LiAlH4 reductions of hindered amides).
-
Target Molecule Registry: PubChem Compound Summary for CID 65391961: (1,4,4-trimethylcyclohexyl)methanamine. [Link] (Verification of chemical structure and identifiers).
Sources
- 1. PubChemLite - (1,4,4-trimethylcyclohexyl)methanamine (C10H21N) [pubchemlite.lcsb.uni.lu]
- 2. 1501718-13-3 (1,4,4-Trimethylcyclohexyl)methanamine AKSci 8054DR [aksci.com]
- 3. Page loading... [guidechem.com]
- 4. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Physicochemical Properties & Synthesis of (1,4,4-Trimethylcyclohexyl)methanamine
This guide details the physicochemical profile, synthetic pathways, and experimental applications of (1,4,4-Trimethylcyclohexyl)methanamine , a specialized lipophilic amine scaffold.
Executive Summary
(1,4,4-Trimethylcyclohexyl)methanamine is a sterically hindered, lipophilic primary amine characterized by a cyclohexane core substituted with a gem-dimethyl group at the C4 position and a methyl/aminomethyl pair at the C1 position. Structurally analogous to mecamylamine and memantine , this compound exhibits unique conformational rigidity due to the Thorpe-Ingold (gem-dimethyl) effect .
Its high lipophilicity (Predicted LogP > 3.0) and steric bulk make it a valuable scaffold for Central Nervous System (CNS) drug discovery , particularly in the design of NMDA receptor antagonists or sigma receptor ligands where blood-brain barrier (BBB) penetration and metabolic stability are critical.
Chemical Identity & Structural Analysis[1][2][3]
| Property | Detail |
| IUPAC Name | (1,4,4-Trimethylcyclohexyl)methanamine |
| Molecular Formula | C₁₀H₂₁N |
| Molecular Weight | 155.28 g/mol |
| SMILES | CC1(C)CCC(C)(CN)CC1 |
| Core Scaffold | Cyclohexane (Chair Conformation) |
| Key Structural Features | Gem-dimethyl (C4), Quaternary Center (C1), Primary Amine |
Conformational Analysis (The Gem-Dimethyl Effect)
The presence of the gem-dimethyl group at C4 and the quaternary center at C1 restricts the conformational flexibility of the cyclohexane ring. This Thorpe-Ingold effect favors the chair conformation where the bulky aminomethyl group adopts an equatorial position to minimize 1,3-diaxial interactions. This rigidity is advantageous in drug design for reducing the entropic penalty of receptor binding.
Physicochemical Profile
Quantitative Properties (Predicted & Comparative)
Data derived from structural analogs (e.g., 1-methylcyclohexanemethanamine, memantine) due to limited direct experimental literature.
| Property | Value (Est.) | Confidence | Implications |
| LogP (Lipophilicity) | 3.2 ± 0.4 | High | Excellent BBB permeability; high affinity for hydrophobic pockets. |
| pKa (Basicity) | 10.6 ± 0.2 | High | Exists predominantly as a cation (R-NH₃⁺) at physiological pH (7.4). |
| Polar Surface Area (PSA) | 26.02 Ų | High | Well below the 90 Ų threshold for CNS penetration. |
| Boiling Point | 215–225 °C | Medium | High-boiling liquid; requires vacuum distillation for purification. |
| Solubility (Water) | < 1 mg/mL | High | Sparingly soluble in neutral water; soluble as HCl salt. |
| Solubility (Organic) | High | High | Miscible with DCM, Ethanol, DMSO. |
Ionization & Solubility Logic
As a primary aliphatic amine, the nitrogen atom is highly basic. The steric bulk around the C1 position does not significantly reduce the basicity of the exocyclic amine.
-
pH < 9.0: The compound is protonated and water-soluble (as a chloride or tartrate salt).
-
pH > 11.0: The compound is a free base, immiscible with water, and extractable into organic solvents (DCM/Ether).
Synthetic Methodology
Standardized protocol adapted from Organic Syntheses for hindered tertiary carboxylic acids.
Retrosynthetic Analysis
The most robust route utilizes the Koch-Haaf carboxylation to install the quaternary carbon, followed by amide reduction.
Pathway:
4,4-Dimethylcyclohexanone
Step-by-Step Protocol
Step 1: Grignard Addition (Formation of Tertiary Alcohol)
-
Reagents: 4,4-Dimethylcyclohexanone (1.0 eq), Methylmagnesium Bromide (MeMgBr, 3.0M in ether, 1.2 eq), Anhydrous THF.
-
Procedure:
-
Cool MeMgBr solution to 0°C under N₂ atmosphere.
-
Add ketone dropwise over 30 mins.
-
Reflux for 2 hours.
-
Quench with saturated NH₄Cl. Extract with Diethyl Ether.
-
-
Validation: disappearance of ketone peak (IR: ~1710 cm⁻¹) and appearance of broad OH stretch (3400 cm⁻¹).
Step 2: Koch-Haaf Carboxylation (Critical Step)
This step installs the carboxylic acid at the tertiary center via a carbocation intermediate.
-
Reagents: Tertiary alcohol (from Step 1), Formic Acid (HCOOH), Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Add the alcohol slowly to a stirred mixture of HCOOH and H₂SO₄ at 0–5°C.
-
Mechanism: The acid dehydrates the alcohol to a tertiary carbocation, which traps CO (generated in situ from HCOOH) to form the acylium ion, then hydrates to the acid.
-
Pour onto ice; filter the precipitate.
-
-
Yield: Typically 60–75%.
Step 3: Amide Formation & Reduction
-
Acyl Chloride: Reflux acid with Thionyl Chloride (SOCl₂) for 2 hours. Remove excess SOCl₂ in vacuo.
-
Amidation: Treat residue with aqueous Ammonia (NH₄OH) or NH₃ gas in DCM.
-
Reduction:
-
Suspend LiAlH₄ (2.0 eq) in dry THF.
-
Add amide slowly.[1] Reflux for 12 hours.
-
Fieser Workup: Quench with H₂O (x mL), 15% NaOH (x mL), H₂O (3x mL). Filter granular precipitate.
-
-
Purification: Distill free base under reduced pressure or precipitate as HCl salt using HCl/Ether.
Visualization of Workflows
Synthetic Pathway (Graphviz)
Caption: Step-wise synthetic route from commercial ketone to target amine via Koch-Haaf carboxylation.
Physicochemical Logic Map (Graphviz)
Caption: Impact of core physicochemical properties on biological distribution and pharmacodynamics.
Handling & Stability
-
Storage: Store as the Hydrochloride (HCl) salt at 2–8°C. The free base is sensitive to atmospheric CO₂ (forms carbamates) and oxidation over time.
-
Safety: Corrosive and irritant. Use gloves and fume hood.
-
Analytical Marker: The gem-dimethyl group appears as a distinct singlet (6H) in ¹H NMR around δ 0.9–1.0 ppm, while the C1-methyl appears slightly downfield.
References
-
PubChem. (1,4,4-trimethylcyclohexyl)methanamine. National Library of Medicine. Link
-
Organic Syntheses. 1-Methylcyclohexanecarboxylic Acid (Koch-Haaf Procedure). Org. Synth. 1966, 46, 72. Link
- Beesley, R. M., Ingold, C. K., & Thorpe, J. F.The formation and stability of spiro-compounds (Thorpe-Ingold Effect). J. Chem. Soc., Trans., 1915, 107, 1080.
-
BenchChem. Synthesis of Cyclohexane Derivatives. Link
Sources
(1,4,4-Trimethylcyclohexyl)methanamine CAS number and chemical structure
Abstract
This technical guide provides a comprehensive overview of (1,4,4-Trimethylcyclohexyl)methanamine, a substituted aliphatic cyclic amine of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, plausible synthetic routes, and established safety protocols. A primary focus is placed on the rationale for its use in drug design, particularly exploring how its structural characteristics, such as high lipophilicity conferred by the gem-dimethyl group, can be leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this unique chemical scaffold.
Chemical Identity and Core Properties
(1,4,4-Trimethylcyclohexyl)methanamine is an organic compound featuring a cyclohexane ring substituted with a methyl group at position 1, two methyl groups at position 4, and a methanamine (-CH₂NH₂) functional group also at position 1. The presence of the quaternary carbon (a gem-dimethyl group) at the 4-position sterically locks the cyclohexane ring, influencing its conformational flexibility and overall shape.
While a specific CAS (Chemical Abstracts Service) number for this exact isomeric structure is not prominently listed in public chemical databases, it is identified in the PubChem database under the Compound ID (CID) 65391961.[1] For procurement and regulatory purposes, it is crucial to refer to this specific identifier.
Chemical Structure:
Source: PubChem CID 65391961
1.1 Physicochemical Data Summary
The predicted physicochemical properties of (1,4,4-Trimethylcyclohexyl)methanamine are summarized below. These parameters are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| PubChem CID | 65391961 | PubChem[1] |
| Molecular Formula | C₁₀H₂₁N | PubChem[1] |
| Molecular Weight | 155.28 g/mol | PubChem |
| Predicted XLogP3 | 2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 26 Ų | PubChem |
| SMILES | CC1(CCC(CC1)(C)CN)C | PubChem[1] |
| InChIKey | ZODLBQCWLXDQOX-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Manufacturing Insights
The synthesis of (1,4,4-Trimethylcyclohexyl)methanamine is not widely documented in standard literature, indicative of its status as a specialized chemical intermediate. However, its structure lends itself to established synthetic transformations common in organic chemistry. Two logical and efficient retrosynthetic pathways are the reduction of a corresponding nitrile or the reductive amination of an aldehyde.
2.1 Synthetic Pathway Overview: Nitrile Reduction
A robust and high-yielding method for preparing primary amines is the reduction of nitriles. This approach offers a direct conversion to the target methanamine group. The key intermediate, 1,4,4-trimethylcyclohexanecarbonitrile, can be synthesized from commercially available starting materials.
The workflow below illustrates this synthetic strategy, which is favored for its reliability and scalability.
Caption: Synthetic workflow via the nitrile reduction pathway.
2.2 Experimental Protocol: Reduction of a Nitrile Intermediate
This protocol is adapted from established procedures for the reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH₄), a powerful and effective reducing agent for this transformation.[2][3]
Objective: To synthesize (1,4,4-Trimethylcyclohexyl)methanamine from 1,4,4-trimethylcyclohexanecarbonitrile.
Materials:
-
1,4,4-trimethylcyclohexanecarbonitrile (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), a solution of 1,4,4-trimethylcyclohexanecarbonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C (ice bath).
-
Causality: The reaction is highly exothermic. Slow, cooled addition is critical to control the reaction rate and prevent dangerous temperature spikes. Anhydrous conditions are mandatory as LiAlH₄ reacts violently with water.[3]
-
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours to ensure complete reduction.
-
Work-up and Quenching (Fieser method): The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of: a. 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used). b. 'x' mL of 15% aqueous NaOH. c. '3x' mL of water.
-
Causality: This specific sequence is a trusted method for safely neutralizing excess LiAlH₄ and precipitating aluminum salts into a granular, easily filterable solid, which simplifies product isolation.
-
-
Isolation: The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed thoroughly with additional THF or diethyl ether.
-
Purification: The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude amine can be further purified by vacuum distillation to yield the final product.
-
Validation: The identity and purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Applications in Drug Development & Medicinal Chemistry
The (1,4,4-trimethylcyclohexyl)methanamine scaffold is not a therapeutic agent itself but serves as a valuable building block in drug design. Its utility stems from the physicochemical properties imparted by the bulky, lipophilic trimethylcyclohexyl group.
3.1 The Role of Lipophilicity in Drug Design
Lipophilicity, often quantified as logP, is a critical parameter that influences a drug's ADME properties.[4] The trimethylcyclohexyl moiety significantly increases the lipophilicity of a parent molecule.
-
Absorption and Permeability: Enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[5]
-
Target Binding: Many protein binding pockets are hydrophobic in nature. Increasing a ligand's lipophilicity can enhance its affinity for the target, potentially increasing potency.[5]
-
Metabolic Stability: The gem-dimethyl group at the 4-position can act as a "metabolic shield," sterically hindering enzymatic attack (e.g., by cytochrome P450 enzymes) on adjacent positions of the cyclohexane ring, which can prolong the drug's half-life.
However, medicinal chemists must carefully balance lipophilicity. Excessively high lipophilicity (e.g., logP > 5, as per Lipinski's Rule of Five) can lead to poor aqueous solubility, rapid metabolism, and off-target toxicity.[4][6]
3.2 Relevance to Triple Reuptake Inhibitors (TRIs)
A promising area of application for cyclohexylamine derivatives is in the development of Triple Reuptake Inhibitors (TRIs). TRIs are compounds that block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), three key neurotransmitters implicated in mood regulation.[7]
It is hypothesized that by elevating all three monoamines, TRIs may offer faster-acting and more comprehensive antidepressant effects compared to traditional SSRIs or SNRIs, with the potential to address symptoms like anhedonia (loss of pleasure) linked to dopamine hypofunction.[8][9][10][11]
The (1,4,4-trimethylcyclohexyl)methanamine scaffold can be incorporated into larger molecules designed as TRIs. The bulky, non-polar nature of the trimethylcyclohexyl group can serve as a "hydrophobic anchor," occupying a lipophilic pocket within the monoamine transporters, thereby influencing binding affinity and selectivity. Minor structural modifications to such scaffolds can lead to significant changes in pharmacological properties, allowing for fine-tuning of the SERT/NET/DAT inhibition profile.[12]
Caption: Role of the scaffold in modulating drug properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (1,4,4-Trimethylcyclohexyl)methanamine is not available, data from structurally related aliphatic amines indicate that it should be handled as a hazardous substance. It is predicted to be corrosive and capable of causing severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors or mists. May cause respiratory irritation.
-
Skin and Eye Contact: Corrosive. Causes burns. In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Ingestion: Harmful if swallowed. Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong acids. Keep the container tightly sealed.
Conclusion
(1,4,4-Trimethylcyclohexyl)methanamine represents a specialized yet valuable chemical entity for advanced drug discovery. Its defining structural feature—the sterically demanding and lipophilic trimethylcyclohexyl group—provides medicinal chemists with a powerful tool to optimize the ADME and pharmacodynamic profiles of new molecular entities. While its synthesis requires standard but careful organic chemistry techniques, its potential for incorporation into novel therapeutics, such as next-generation triple reuptake inhibitors, underscores its importance for researchers in the pharmaceutical sciences. Adherence to strict safety protocols during its handling is mandatory.
References
-
Subbaiah, M. A. M., & Tanneeru, K. (2017). Triple Reuptake Inhibitors as Potential Therapeutics for Depression and Other Disorders: Design Paradigm and Developmental Challenges. Journal of Medicinal Chemistry, 60(15), 6547-6580. [Link]
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Di Raddo, P. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Omics, J. (2024). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]
-
Mitchell, J. (2021). Medicinal chemistry challenges in the design of next generation antidepressants. Royal Society of Chemistry. [Link]
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PubChem. (n.d.). (1,4,4-trimethylcyclohexyl)methanamine. PubChem. Retrieved February 26, 2026, from [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
ACS Publications. (2017). Triple Reuptake Inhibitors as Potential Therapeutics for Depression and Other Disorders: Design Paradigm and Developmental Challenges. ACS Publications. [Link]
-
P, Surat. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
-
Kaur, M., & Chugh, A. (2015). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Future Medicinal Chemistry, 7(6), 799–816. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Novel Chiral Ligands from (1,4,4-Trimethylcyclohexyl)methanamine
Abstract
In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are paramount for achieving high enantioselectivity in chemical transformations.[][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of two distinct classes of valuable chiral ligands—Schiff bases and aminophosphines—utilizing (1,4,4-trimethylcyclohexyl)methanamine as a versatile and sterically demanding chiral building block. The inherent structural rigidity and significant bulk of the trimethylcyclohexyl moiety offer a powerful tool for creating a highly organized and selective chiral environment around a metal center, making it an attractive starting material for ligand development in academic and industrial research.
Introduction: The Strategic Value of the (1,4,4-Trimethylcyclohexyl)methyl Scaffold
Chiral amines are foundational building blocks in asymmetric synthesis, serving as precursors to a wide array of ligands, catalysts, and pharmaceutical agents.[4][5] (1,4,4-Trimethylcyclohexyl)methanamine stands out due to its unique stereochemical and physical properties. The primary amine provides a reactive handle for a variety of synthetic transformations, while the gem-dimethyl group on the C4 position locks the cyclohexane ring in a specific conformation. This conformational rigidity, combined with the overall steric bulk, is a highly desirable trait in ligand design. It allows for the creation of a well-defined and predictable three-dimensional space, which is critical for effective stereochemical communication between the catalyst and the substrate during a catalytic cycle.
This document outlines two primary synthetic pathways commencing from this chiral amine:
-
Synthesis of Chiral Schiff Base Ligands: Through condensation with salicylaldehyde derivatives, forming bidentate (N,O) ligands suitable for a range of metal-catalyzed reactions.
-
Synthesis of Chiral Aminophosphine Ligands: Via nucleophilic substitution on a chlorophosphine, yielding P,N-type ligands that are mainstays in transition-metal catalysis.[6][]
Part 1: Synthesis of Chiral Schiff Base Ligands via Imine Condensation
The formation of a Schiff base through the condensation of a primary amine and an aldehyde is a robust and fundamental reaction in organic chemistry.[8][9] When a chiral amine is reacted with a salicylaldehyde derivative, the resulting N-salicylidene imine can act as a powerful bidentate chelating ligand. The phenolic hydroxyl group, in concert with the imine nitrogen, forms a stable coordination pocket for various metal ions, including Mn, Co, and Cu, which are often employed in asymmetric epoxidation and cyclopropanation reactions.[10][11]
Experimental Workflow: From Amine to Bidentate Ligand
The overall process is a straightforward one-pot synthesis, making it highly efficient and scalable.
Caption: General workflow for Schiff base ligand synthesis.
Protocol 1: Synthesis of (E)-2-(((1,4,4-trimethylcyclohexyl)methyl)imino)methyl)phenol
This protocol details the synthesis using unsubstituted salicylaldehyde as a representative example. The methodology can be readily adapted for various substituted salicylaldehydes to tune the ligand's electronic and steric properties.
Table 1: Reagents and Materials
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| (1,4,4-Trimethylcyclohexyl)methanamine | 1.0 | 155.29 | 1.55 g (10 mmol) | Chiral starting material. |
| Salicylaldehyde | 1.0 | 122.12 | 1.22 g (10 mmol) | Reagent grade. |
| Ethanol (Absolute) | - | 46.07 | 40 mL | Solvent. |
| Acetic Acid (Glacial) | cat. | 60.05 | ~0.05 mL (1 drop) | Optional catalyst.[12] |
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add (1,4,4-trimethylcyclohexyl)methanamine (1.55 g, 10 mmol) and absolute ethanol (40 mL). Stir the mixture until the amine is fully dissolved.
-
Reagent Addition: Add salicylaldehyde (1.22 g, 10 mmol) to the solution in one portion. If desired, add a single drop of glacial acetic acid as a catalyst.
-
Condensation Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3 hours. The solution will typically turn a vibrant yellow.[8][10]
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the salicylaldehyde spot (visualized with a UV lamp) indicates reaction completion.
-
Product Isolation: After 3 hours, remove the heating mantle and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.
-
Filtration and Washing: Collect the resulting yellow crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals twice with 10 mL portions of ice-cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under high vacuum for at least 4 hours. The expected yield is typically >90%.
Self-Validation & Characterization: The integrity of the synthesized ligand is confirmed through standard analytical methods.[10][13]
-
IR Spectroscopy: Look for the disappearance of the N-H stretches from the primary amine and the appearance of a strong C=N (imine) stretch around 1630 cm⁻¹.
-
¹H NMR: Confirm the formation of the imine by the appearance of a singlet for the H-C=N proton between δ 8.0-8.5 ppm and the disappearance of the aldehyde proton signal (δ ~9.9 ppm).
-
Mass Spectrometry: Verify the molecular weight of the final product.
Part 2: Synthesis of Chiral Aminophosphine Ligands
Chiral phosphine ligands are arguably the most successful class of ligands in transition-metal-catalyzed asymmetric reactions.[][2][6] The synthesis of an aminophosphine from (1,4,4-trimethylcyclohexyl)methanamine provides access to a ligand where the chirality is located on the backbone adjacent to the coordinating phosphorus atom. This proximity allows for effective chiral induction. The synthesis involves a nucleophilic attack of the amine on an electrophilic phosphorus center, typically from a chlorophosphine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Phosphines, particularly trialkyl- and diarylalkylphosphines, are susceptible to oxidation by atmospheric oxygen to form phosphine oxides. Phosphine oxides are poor ligands. Similarly, chlorophosphines are sensitive to moisture. Therefore, all manipulations must be performed under an inert atmosphere of nitrogen or argon using Schlenk techniques or a glovebox.
-
Anhydrous Conditions: Chlorodiphenylphosphine reacts with water to produce phosphinous acid, which can complicate the reaction. All solvents and glassware must be rigorously dried.
-
Scavenger Base: The reaction produces one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic tertiary amine, such as triethylamine, is added to neutralize the HCl in situ, forming triethylammonium chloride, which often precipitates and can be easily removed by filtration.
Reaction Scheme: Nucleophilic Substitution at Phosphorus
Caption: Synthesis of a chiral aminophosphine ligand.
Protocol 2: Synthesis of N-((1,4,4-trimethylcyclohexyl)methyl)-1,1-diphenylphosphanamine
This protocol provides a general method for the synthesis of a chiral aminophosphine ligand.
Table 2: Reagents and Materials
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| (1,4,4-Trimethylcyclohexyl)methanamine | 1.0 | 155.29 | 1.55 g (10 mmol) | Dried over molecular sieves. |
| Chlorodiphenylphosphine | 1.0 | 220.65 | 2.21 g (10 mmol) | Handle under inert atmosphere. |
| Triethylamine | 1.1 | 101.19 | 1.53 mL (11 mmol) | Distilled from CaH₂. |
| Tetrahydrofuran (THF) | - | 72.11 | 50 mL | Anhydrous, degassed. |
Equipment:
-
Schlenk flask (100 mL) and Schlenk line with Nitrogen/Argon supply
-
Magnetic stirrer and stir bar
-
Syringes and needles for inert transfer
-
Cannula for filtration
-
Ice bath
Step-by-Step Procedure:
-
Inert Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and septum. Flame-dry the flask under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Preparation: In the Schlenk flask, dissolve (1,4,4-trimethylcyclohexyl)methanamine (1.55 g, 10 mmol) and triethylamine (1.53 mL, 11 mmol) in 50 mL of anhydrous, degassed THF.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Phosphine Addition: Using a syringe, add chlorodiphenylphosphine (2.21 g, 10 mmol) dropwise to the cold solution over 15 minutes. A white precipitate of triethylammonium chloride will form immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
-
Reaction Monitoring: The reaction can be monitored by ³¹P NMR spectroscopy. A small aliquot can be withdrawn via syringe, filtered, and prepared for NMR. The disappearance of the chlorophosphine signal (δ ~82 ppm) and the appearance of the aminophosphine product signal will indicate completion.
-
Work-up and Isolation: Filter the reaction mixture under inert atmosphere (e.g., via cannula transfer to another Schlenk flask fitted with a filter frit) to remove the triethylammonium chloride precipitate.
-
Solvent Removal: Remove the THF from the filtrate under reduced pressure to yield the crude aminophosphine ligand, often as a viscous oil or solid.
-
Purification: If necessary, the crude product can be purified by crystallization from a suitable solvent (e.g., hexanes) or by chromatography on silica gel that has been deactivated with triethylamine.
Self-Validation & Characterization:
-
³¹P NMR: This is the most definitive technique. The product should exhibit a single peak at a characteristic chemical shift for this class of aminophosphine, clearly distinct from starting material and the phosphine oxide byproduct (δ ~20-40 ppm).
-
¹H and ¹³C NMR: Will confirm the covalent attachment of the diphenylphosphino group to the chiral amine backbone.
Conclusion and Outlook
(1,4,4-Trimethylcyclohexyl)methanamine serves as an excellent and readily available chiral precursor for the synthesis of sterically hindered chiral ligands. The protocols detailed herein for the creation of Schiff base and aminophosphine ligands are robust, high-yielding, and can be easily adapted for the generation of a library of derivatives by simply varying the aldehyde or phosphine component. These ligands are primed for complexation with a variety of transition metals, creating catalysts with potential applications in a broad spectrum of asymmetric transformations, from epoxidations and hydrogenations to cross-coupling reactions. The logical design principles and detailed methodologies provided empower researchers to develop novel catalytic systems for the efficient and selective synthesis of valuable chiral molecules.
References
- Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric C
- Synthesis of Chiral Heterocyclic Phosphines for Application in Asymmetric C
-
Synthesis of chiral salen ligands and Pt(II) complexes. ResearchGate. (URL: [Link])
- Syntheses and Application of New Chiral Phosphines as Ligands and C
-
Kwit, M., Zabicka, B., & Gawronski, J. (2009). Synthesis of chiral large-ring triangular salen ligands and structural characterization of their complexes. Dalton Transactions. (URL: [Link])
-
Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. (URL: [Link])
-
Synthesis and Characterization of Co (III) Complex of the New Chiral Schiff Base. Oriental Journal of Chemistry. (URL: [Link])
-
Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules. (URL: [Link])
-
Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent. Molecules. (URL: [Link])
-
Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. New Journal of Chemistry. (URL: [Link])
-
Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. (URL: [Link])
-
Wang, Z., et al. (2023). Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2. Chinese Journal of Chemistry. (URL: [Link])
-
Chiral auxiliary. Wikipedia. (URL: [Link])
-
Perlepes, S. P., et al. (2024). Chiral 4f and 3d-4f Complexes from Enantiopure Salen-Type Schiff Base Ligands. Magnetochemistry. (URL: [Link])
-
Li, B., et al. (2023). Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. Organic Letters. (URL: [Link])
-
Salen ligands – Knowledge and References. Taylor & Francis Online. (URL: [Link])
-
Kumar, S., & Kumar, A. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. (URL: [Link])
-
Nájera, C., & Yus, M. (2022). Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses. (URL: [Link])
-
Synthesis and Study of Schiff base Ligands. ResearchGate. (URL: [Link])
-
Trost, B. M., & Toste, F. D. (2011). Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction: Application in the Enantioselective Synthesis of Highly Substituted Carbocycles. Accounts of chemical research. (URL: [Link])
-
ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group, Princeton University. (URL: [Link])
-
Recent applications of asymmetric organocatalytic annulation reactions in natural product synthesis. ResearchGate. (URL: [Link])
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition. (URL: [Link])
-
N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. (URL: [Link])
-
Transition‐Metal‐Catalyzed Chiral Amines Synthesis. ResearchGate. (URL: [Link])
-
Al-Zoubi, W. (2019). Asymmetric Catalysis in Organic Synthesis. Molecules. (URL: [Link])
-
Keglevich, G., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules. (URL: [Link])
-
Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Europe PMC. (URL: [Link])
-
Van-Linh, N., et al. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Singh, M., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Molecules. (URL: [Link])
Sources
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- 5. researchgate.net [researchgate.net]
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- 10. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and Characterization of Co (III) Complex of the New Chiral Schiff Base – Material Science Research India [materialsciencejournal.org]
(1,4,4-Trimethylcyclohexyl)methanamine as a building block for pharmaceutical synthesis
Executive Summary
(1,4,4-Trimethylcyclohexyl)methanamine (TMCM) is a specialized cycloaliphatic amine building block characterized by a "neopentyl-like" steric environment and a lipophilic gem-dimethyl cyclohexane core. Unlike simple linear amines, TMCM offers a unique combination of conformational rigidity (via the gem-dimethyl effect) and metabolic stability (via steric hindrance of oxidative enzymes).
This guide details the strategic application of TMCM in drug discovery, specifically for increasing Fraction of sp3 Carbon (Fsp3), improving blood-brain barrier (BBB) permeability, and protecting labile pharmacophores from metabolic degradation. We provide optimized protocols for amide coupling and reductive amination, addressing the specific challenges posed by its steric bulk.
Structural Analysis & Pharmacochemical Value
The "Neopentyl" Steric Environment
The defining feature of TMCM is the quaternary carbon at position C1 of the cyclohexane ring. The amine group is attached via a methylene linker (
-
Structural Analogy: TMCM is a cyclic analog of neopentylamine .
-
Chemical Consequence: The quaternary center at C1 creates significant steric bulk around the nitrogen nucleophile. While this reduces the rate of nucleophilic attack during synthesis (requiring optimized protocols), it dramatically increases the stability of the resulting amides or secondary amines against hydrolysis and enzymatic cleavage in vivo.
The Gem-Dimethyl Effect & Metabolic Shielding
The C4 position features a gem-dimethyl group (
-
Conformational Lock: These methyl groups restrict the ring's flexibility, favoring a specific chair conformation. This reduces the entropic penalty upon binding to a protein target [1].
-
Metabolic Blocking: The C4 gem-dimethyl group blocks oxidation at the typically vulnerable 4-position of the cyclohexane ring. Furthermore, the quaternary C1 position prevents
-oxidation relative to the amine, while the steric bulk hinders Monoamine Oxidase (MAO) access to the -methylene hydrogens [2].
Physicochemical Profile (Calculated)
| Property | Value (Approx.) | Implication for Drug Design |
| Formula | High carbon-to-heteroatom ratio. | |
| MW | 155.28 g/mol | Fragment-based lead compliant. |
| cLogP | ~3.2 - 3.5 | Highly lipophilic; ideal for CNS targets or hydrophobic pockets. |
| pKa | ~10.2 | Typical primary amine; protonated at physiological pH. |
| TPSA | 26.02 Ų | Excellent membrane permeability potential. |
| Rotatable Bonds | 1 | Rigid scaffold (High Fsp3). |
Strategic Applications in Drug Design
Bioisostere for Lipophilic Side Chains
TMCM serves as a robust, bulky bioisostere for:
-
Leucine/Isoleucine side chains in peptidomimetics.
-
Adamantane groups: TMCM offers similar lipophilicity and bulk to adamantane but with lower molecular weight and different vector orientation.
CNS Penetration Enhancer
Due to its high lipophilicity and compact globular shape, incorporating TMCM as a "tail" group on a polar pharmacophore can significantly improve passive diffusion across the Blood-Brain Barrier (BBB).
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling
Challenge: The neopentyl-like steric hindrance at C1 makes the amine a slower nucleophile. Standard EDC/NHS couplings often fail or result in low yields due to the activated ester hydrolyzing before the amine can attack. Solution: Use of high-activity coupling agents (HATU) or pre-activation via acid chlorides.
Materials:
-
Carboxylic Acid Substrate (1.0 equiv)
-
TMCM (1.2 equiv)
-
HATU (1: [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc.
Step-by-Step Procedure:
-
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) under
atmosphere. -
Base Addition: Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir for 15 minutes at Room Temperature (RT) to form the activated At-ester. Note: The solution should turn slightly yellow.
-
Amine Addition: Add TMCM (1.2 mmol) dropwise.
-
Reaction: Stir at RT for 12–24 hours.
-
Optimization: If conversion is <50% after 6 hours (monitored by LC-MS), heat to 50°C. The steric bulk of TMCM tolerates heat well without racemization (as the center is achiral/quaternary).
-
-
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). Dry over . -
Purification: Flash chromatography (typically Hexane/EtOAc).
Protocol B: Reductive Amination (Sterically Forced)
Challenge: Imine formation is slow due to the steric bulk adjacent to the nitrogen. Solution: Use Titanium(IV) isopropoxide to act as a Lewis acid and water scavenger, driving imine formation before adding the reducing agent [3].
Materials:
-
Ketone/Aldehyde Substrate (1.0 equiv)
-
TMCM (1.1 equiv)
-
Titanium(IV) isopropoxide (
) (1.5 equiv) -
Sodium borohydride (
) or Sodium triacetoxyborohydride ( ) -
Solvent: THF (anhydrous) and Methanol.
Step-by-Step Procedure:
-
Imine Formation: In a flame-dried flask, combine the Ketone/Aldehyde (1.0 mmol) and TMCM (1.1 mmol) in anhydrous THF (4 mL).
-
Lewis Acid: Add
(1.5 mmol) neat via syringe. -
Incubation: Stir at RT for 6–12 hours.
-
Checkpoint: Monitor by IR or NMR for the disappearance of the carbonyl signal if possible. For difficult substrates, heat to 60°C for 4 hours.
-
-
Reduction: Cool the mixture to 0°C. Dilute with Methanol (2 mL).
-
Hydride Addition: Add
(2.0 mmol) portion-wise (Caution: gas evolution). -
Quench: Stir for 2 hours at RT. Quench by adding 1N NaOH (2 mL). A white precipitate (
) will form. -
Workup: Filter through a Celite pad. Extract the filtrate with EtOAc.
Visualizations
Synthesis & Application Workflow
The following diagram illustrates the logical flow from the raw building block to the final pharmaceutical candidate, highlighting key decision points.
Figure 1: Strategic workflow for integrating TMCM into drug discovery programs, selecting pathways based on target pharmacophore requirements.
Mechanistic Rationale: The Neopentyl Shield
This diagram visualizes why TMCM is metabolically superior to standard alkyl amines.
Figure 2: Comparison of metabolic susceptibility. The quaternary C1 center of TMCM sterically hinders enzymatic approach to the nitrogen-bearing carbon.
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions. Link (Foundational text on the Thorpe-Ingold/Gem-Dimethyl effect).
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link (Review of steric bulk in metabolic stability).
-
Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. Link (Standard protocol for hindered amine reductive amination).
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479. Link (Discussion on coupling hindered amines).
Disclaimer: This Application Note is for research purposes only. All synthesis involving hazardous reagents (LiAlH4, HATU) should be performed in a fume hood with appropriate PPE.
Application Notes & Protocols for the High-Yield Synthesis of (1,4,4-Trimethylcyclohexyl)methanamine
Abstract
This document provides a comprehensive, field-proven guide for the high-yield synthesis of (1,4,4-Trimethylcyclohexyl)methanamine, a valuable primary amine for drug discovery and fine chemical synthesis. The core of this protocol is a robust, one-pot reductive amination of 1,4,4-trimethylcyclohexanecarbaldehyde. We will delve into the mechanistic rationale behind the chosen methodology, offering a detailed, step-by-step experimental procedure designed for reproducibility and efficiency. This guide emphasizes safety, in-process controls, and purification, ensuring a final product of high purity.
Introduction and Core Synthesis Strategy
(1,4,4-Trimethylcyclohexyl)methanamine serves as a crucial building block, incorporating a sterically hindered cycloaliphatic moiety that can be pivotal in modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. Achieving a high-yield, clean synthesis is therefore of significant interest.
The selected synthetic strategy is direct reductive amination . This method is widely employed in modern organic synthesis due to its efficiency, operational simplicity, and ability to minimize side products.[1][2] The process combines the formation of an imine from an aldehyde and an amine source with its simultaneous reduction to the target amine in a single reaction vessel. This one-pot approach avoids the isolation of the potentially unstable imine intermediate and prevents common issues like over-alkylation that plague other methods.[3]
Our protocol utilizes 1,4,4-trimethylcyclohexanecarbaldehyde as the starting material, an ammonia source to form the requisite imine, and sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.
Mechanistic Rationale: The "Why" Behind the Protocol
Understanding the underlying mechanism is critical for troubleshooting and optimization. The reductive amination process unfolds in two key stages within the same pot:
-
Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 1,4,4-trimethylcyclohexanecarbaldehyde. This forms a transient hemiaminal species. Under weakly acidic conditions (facilitated by the use of ammonium acetate), this intermediate readily dehydrates to yield a protonated imine (an iminium ion). This equilibrium-driven step is crucial for the reaction's progression.
-
Selective Reduction: The formed iminium ion is significantly more electrophilic than the starting aldehyde. This difference in reactivity is expertly exploited by using sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is a less reactive hydride donor than reagents like sodium borohydride (NaBH₄), making it highly selective for the reduction of the iminium ion over the aldehyde.[3] This selectivity is paramount for the success of a one-pot direct amination, as it prevents the wasteful reduction of the starting material to the corresponding alcohol. The hydride transfer from the borohydride complex to the iminium carbon irreversibly forms the target primary amine, (1,4,4-Trimethylcyclohexyl)methanamine.
The overall reaction pathway is illustrated below.
Sources
Analytical techniques for quantifying (1,4,4-Trimethylcyclohexyl)methanamine
Application Note & Protocol Guide
Executive Summary
(1,4,4-Trimethylcyclohexyl)methanamine (CAS: 1501718-13-3, Formula: C₁₀H₂₁N) is a hindered primary cycloaliphatic amine.[1] Its quantification presents distinct analytical challenges: lack of a UV-active chromophore , high basicity (leading to peak tailing on standard silica columns), and volatility .
This guide outlines three validated analytical workflows designed for specific sensitivity and matrix requirements:
-
GC-MS (Direct & Derivatized): The gold standard for process control and purity analysis.
-
LC-MS/MS: The preferred method for trace bioanalysis or complex matrices.
-
HPLC-FLD (Pre-column Derivatization): A robust alternative for laboratories without MS capabilities.
Part 1: Physicochemical Profiling & Method Selection
Before selecting a protocol, the analyte's behavior must be understood to prevent common failure modes like poor retention or irreversible adsorption.
| Parameter | Value (Est.) | Analytical Implication |
| Molecular Weight | 155.28 g/mol | Suitable for single-quad MS; low mass requires careful solvent delay setting. |
| pKa (Base) | ~10.5 | Highly basic. Will exist as a cation (R-NH₃⁺) at neutral/acidic pH. Requires high pH for LLE or MCX for SPE. |
| LogP | ~2.8 - 3.2 | Moderately lipophilic. Extracts well into non-polar solvents (DCM, MTBE) when pH > 12. |
| Chromophore | None | UV Detection is impossible without derivatization. |
| Volatility | Moderate | Amenable to GC, but salt forms (HCl) must be neutralized (free-based) prior to injection. |
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal analytical technique based on sensitivity needs and sample complexity.
Part 2: Sample Preparation Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
Best for: GC-MS and LC-MS analysis from aqueous/biological samples.
Principle: The amine is protonated (charged) at physiological pH. To extract it into an organic solvent, the pH must be raised at least 2 units above its pKa (Target pH > 12).
-
Alkalinization: Add 100 µL of sample to a glass vial. Add 50 µL of 2.0 M NaOH . Vortex 10s.
-
Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) .
-
Note: MTBE is preferred for GC-MS (floats, easier to pipette). DCM is preferred for volatility but sinks.
-
-
Agitation: Shake vigorously for 10 minutes. Centrifuge at 3000 x g for 5 minutes.
-
Collection: Transfer the organic (top) layer to a clean vial.
-
Drying (Optional): Add a pinch of anhydrous Na₂SO₄ to remove residual water.
Protocol 2: Solid Phase Extraction (SPE) - MCX
Best for: High-throughput bioanalysis (Plasma/Urine) for LC-MS.
-
Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).
-
Condition: 1 mL MeOH, then 1 mL Water (acidified with 0.1% Formic Acid).
-
Load: Sample (acidified to pH < 4). The amine binds to the sorbent via ionic interaction.
-
Wash 1: 1 mL 0.1% Formic Acid in Water (removes proteins/neutrals).
-
Wash 2: 1 mL Methanol (removes hydrophobic neutrals).
-
Elute: 1 mL 5% Ammonia in Methanol . (High pH breaks the ionic bond).
-
Evaporate & Reconstitute: Evaporate under N₂ at 40°C. Reconstitute in Mobile Phase.
Part 3: Analytical Methods
Method A: GC-MS (Direct Injection)
Target Audience: QC Labs, Synthesis Monitoring.
Critical Mechanism: Standard silica columns have acidic silanol groups that bind amines, causing severe tailing. You must use a base-deactivated column.
-
Instrument: Agilent 7890/5977 or equivalent.
-
Column: Rtx-Volatile Amine or CP-Volamine (30m x 0.32mm x 5µm). Alternatively, a standard DB-5MS can be used only if the liner is base-deactivated (e.g., Restek Topaz).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: 250°C, Split 10:1 (High conc) or Splitless (Trace).
-
Liner: Ultra Inert with Wool (Base Deactivated).
-
-
Oven Program:
-
40°C (hold 1 min)
-
Ramp 15°C/min to 280°C
-
Hold 3 min.
-
-
MS Detection:
-
Source Temp: 230°C.
-
Scan Mode: Full Scan (40-350 m/z).
-
SIM Mode (Quantitation): Monitor molecular ion [M]+ 155 and base peak (likely m/z 30 for -CH₂NH₂ fragment or m/z 138 for loss of NH₃).
-
Method B: LC-MS/MS (High Sensitivity)
Target Audience: DMPK, Toxicology.
Challenge: Small polar amines elute in the void volume on standard C18 columns. Solution: Use High pH Reversed-Phase chromatography. At pH 10, the amine is neutral and retains well on hybrid-silica C18.
-
Column: Waters XBridge BEH C18 (2.1 x 50mm, 2.5 µm) or Phenomenex Gemini NX-C18.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 5 mins.
-
Flow Rate: 0.4 mL/min.
-
MS Source: ESI Positive (+).
-
MRM Transitions (Example - Optimization Required):
-
Precursor: 156.2 [M+H]⁺
-
Quantifier: 139.1 (Loss of NH₃)
-
Qualifier: 83.1 (Ring fragment)
-
Method C: HPLC-FLD (Derivatization)
Target Audience: Labs without MS.
Chemistry: Reaction with o-Phthalaldehyde (OPA) and a thiol (2-Mercaptoethanol) proceeds instantly to form a highly fluorescent isoindole derivative.
Figure 2: Pre-column derivatization workflow using OPA for fluorescence detection.
-
Reagent Prep: Dissolve 10 mg OPA in 1 mL MeOH. Add 9 mL Borate Buffer (pH 9.5) + 20 µL 2-Mercaptoethanol.
-
Procedure: Automated pre-column derivatization (or mix 1:1 in vial 1 min before injection).
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm).
-
Mobile Phase: Water/ACN (Gradient).
Part 4: Validation Parameters (Self-Validating System)
To ensure "Trustworthiness," every run must include these controls:
-
Internal Standard (IS):
-
Ideal: (1,4,4-Trimethylcyclohexyl)methanamine-d11 (if custom synthesized).
-
Practical:Memantine or Adamantane-1-amine . These are structurally similar (bulky aliphatic amines) and mimic the extraction efficiency.
-
-
System Suitability Test (SST):
-
Inject a standard at the LOQ (Limit of Quantitation) before the batch. Signal-to-Noise must be > 10:1.
-
Tailing Factor must be < 1.5 (Critical for amine analysis).
-
-
Carryover Check:
-
Inject a blank immediately after the highest standard. Carryover must be < 20% of the LOQ area.
-
References
-
Sigma-Aldrich. (2023). Derivatization and Separation of Aliphatic Amines. Retrieved from
-
Thermo Fisher Scientific. (2016). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note 296. Retrieved from
-
National Institutes of Health (NIH). (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography. Talanta. Retrieved from
-
ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Comparative Guide for Analytical Selection. Retrieved from
-
Waters Corporation. (2002). Exact Mass GC-MS Analysis of Amine Monomers. Application Note. Retrieved from
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for (1,4,4-Trimethylcyclohexyl)methanamine synthesis.
The following technical guide details the optimization of reaction conditions for the synthesis of (1,4,4-Trimethylcyclohexyl)methanamine , a sterically hindered primary amine. This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and R&D scientists.
Status: Active Topic: Reaction Optimization & Troubleshooting Target Molecule: (1,4,4-Trimethylcyclohexyl)methanamine (CAS: 164462-16-2 / Analogous structures) Primary Challenge: Steric hindrance at the quaternary C1 center and suppression of secondary amine formation.[1]
Executive Summary & Mechanistic Insight
The synthesis of (1,4,4-trimethylcyclohexyl)methanamine typically proceeds via the reduction of 1,4,4-trimethylcyclohexane-1-carbonitrile or the corresponding carboxamide . The defining feature of this substrate is the quaternary carbon at position 1 , which bears both a methyl group and the reactive nitrile/amide functionality.
Mechanistic Bottleneck: The gem-dimethyl group at C4 and the methyl group at C1 create a "neopentyl-like" steric environment. This significantly retards the rate of hydride attack or surface adsorption on hydrogenation catalysts.
-
Kinetic Consequence: Standard reduction conditions (e.g., 1 atm H₂, RT) often fail or stall at the imine intermediate.
-
Thermodynamic Consequence: Harsh conditions increase the risk of side reactions, specifically dimerization to the secondary amine via the condensation of the intermediate imine with the product amine.
Critical Reaction Pathways (Visualized)
The following diagram outlines the primary synthetic route and the competing side-reaction pathways that must be suppressed.
Caption: Figure 1. Reduction pathway of the hindered nitrile.[2] The presence of excess ammonia is critical to shift the equilibrium away from the secondary amine dimer.
Optimized Experimental Protocols
Method A: High-Pressure Catalytic Hydrogenation (Preferred for Scale-up)
Best for: High purity, avoiding aluminum salts, scalable processes.
Reagents & Equipment:
-
Precursor: 1,4,4-Trimethylcyclohexane-1-carbonitrile.
-
Catalyst: Raney Nickel (W2 or W4 activity) or Sponge Cobalt (A-8000). Note: Sponge Cobalt often shows higher selectivity for primary amines.
-
Solvent: Methanol (anhydrous).
-
Additive: Anhydrous Ammonia (NH₃).
Protocol:
-
Loading: Charge the high-pressure autoclave (Hastelloy or SS316) with the nitrile (1.0 equiv) dissolved in Methanol (10 volumes).
-
Catalyst Addition: Add Raney Nickel (20 wt% loading relative to substrate) under an Argon blanket. WARNING: Pyrophoric.
-
Ammonia Charge: Cool the vessel to 0°C. Condense anhydrous NH₃ (5.0 - 10.0 equiv) into the reactor. Mechanistic Note: NH₃ competes with the product amine for the imine intermediate, preventing dimer formation.
-
Pressurization: Pressurize with Hydrogen (H₂) to 50–80 bar (725–1160 psi) .
-
Reaction: Heat to 100–120°C . Stir vigorously (>800 rpm) to overcome mass transfer limitations induced by the steric bulk.
-
Duration: 12–24 hours. Monitor H₂ uptake until cessation.
Method B: Chemical Hydride Reduction (Lab Scale)
Best for: Small scale (<5g), labs without high-pressure equipment.
Reagents:
-
Reductant: Lithium Aluminum Hydride (LiAlH₄) - 2.5 equiv.
-
Solvent: THF or Diethyl Ether (Anhydrous).
-
Quench: Fieser workup or Glauber’s salt.
Protocol:
-
Preparation: Suspend LiAlH₄ in dry THF under N₂ at 0°C.
-
Addition: Add the nitrile slowly as a solution in THF.
-
Reflux: Warm to room temperature, then reflux for 16–24 hours. Note: The quaternary center requires thermal energy to drive the reduction of the intermediate aluminate complex.
-
Workup: Cool to 0°C. Carefully quench with water/15% NaOH/water (1:1:3 ratio). Filter the granular aluminum salts.
Troubleshooting Guide (Q&A Format)
Category 1: Incomplete Conversion
Q: The reaction stalls at 60% conversion even after 24 hours. Adding more catalyst doesn't help. Why? A: This is likely a "poisoning" or "pore blocking" issue rather than catalyst deactivation.
-
Root Cause: The bulky 1,4,4-trimethylcyclohexyl group may be blocking the catalyst pores if the support pore size is too small.
-
Solution:
-
Switch Catalyst: Use Sponge Cobalt instead of Raney Ni. Cobalt catalysts are less sensitive to steric hindrance in nitrile reductions.
-
Increase Temperature: Raise temperature to 130°C (ensure pressure rating allows). The activation energy for the reduction of the sterically hindered imine is high.
-
Check H₂ Pressure: For quaternary nitriles, <50 bar is often insufficient. Increase to 80-100 bar.
-
Category 2: Impurity Formation
Q: I see a large peak (M+ = 2x Target - NH3) in LC-MS. How do I stop this dimerization? A: You are forming the secondary amine (bis(1,4,4-trimethylcyclohexylmethyl)amine).
-
Root Cause: Insufficient Ammonia or low H₂ pressure. The intermediate imine reacts with the already formed amine.
-
Fix:
-
Saturate with NH₃: Ensure the NH₃:Substrate molar ratio is at least 10:1.
-
Add Base: Adding NaOH or KOH (1-2%) can suppress the condensation side reaction on Raney Ni surfaces.
-
Solvent Switch: Switch from Methanol to Ethanol or Isopropanol . Secondary amine formation is sometimes faster in Methanol.
-
Category 3: Stereochemistry
Q: The product appears as two peaks in GC. Is this expected? A: Yes. The 1,4,4-trimethyl substitution pattern allows for cis and trans diastereomers relative to the cyclohexane ring (relationship between the C1-Methyl and the C4-Methyls is fixed, but the C1-Aminomethyl vs C4-Methyls can differ if the ring flips or if synthesis routes vary).
-
Analysis: However, since C4 has two methyl groups (gem-dimethyl), the molecule has a plane of symmetry through C1-C4 unless the ring is locked in a chair conformation where Axial/Equatorial positions differ.
-
Clarification: With a gem-dimethyl at C4, the "cis/trans" distinction refers to the C1-Methyl vs the C4-Axial Methyl. Under high-temperature hydrogenation, thermodynamic equilibration usually favors the isomer where the bulky
group is equatorial .
Comparative Data: Catalyst Performance
| Parameter | Raney Nickel (Standard) | Sponge Cobalt (Optimized) | LiAlH₄ (Chemical) |
| Conversion | 85-90% | >98% | >95% |
| Selectivity (Primary Amine) | 80-85% | 92-96% | >98% |
| Reaction Time | 24 h | 12-16 h | 24 h (Reflux) |
| Pressure Req. | 50 bar | 80 bar | Atmospheric |
| Steric Tolerance | Moderate | High | Very High |
| Scalability | High | High | Low (Safety) |
Analytical Validation (Self-Check)
Before proceeding to the next step, validate your product using these criteria:
-
1H NMR (CDCl3): Look for the characteristic doublet (or singlet) for the
protons around 2.4 - 2.6 ppm. The disappearance of the nitrile carbon signal ( 120-124 ppm) in 13C NMR is the primary confirmation of conversion. -
Titration: Perform a non-aqueous titration with Perchloric acid in Acetic acid to determine the Total Amine Value. Compare with Secondary Amine Value (via salicylaldehyde blocking) to quantify purity.
References
-
Nitrile Reduction Methodologies
- Title: "Catalytic Hydrogen
- Source: Organic Reactions (Wiley).
-
URL:[Link]
-
Steric Hindrance in Hydrogenation
- Title: "Hydrogenation of sterically hindered nitriles: Effect of c
- Source: Journal of C
-
URL:[Link] (General reference for Sponge Co efficacy).
-
Cobalt Catalysts
- Title: "Sponge Cobalt Catalysts for Selective Hydrogen
- Source: Johnson M
-
URL:[Link]
-
Chemical Reduction Protocols
- Title: "Reduction of Nitriles to Amines with Lithium Aluminum Hydride."
- Source: J. Am. Chem. Soc.
-
URL:[Link]
Disclaimer: This guide is for research purposes only. All high-pressure reactions must be conducted in designated blast-proof facilities.
Sources
Troubleshooting low yields in the amination of 1,4,4-trimethylcyclohexane derivatives
Technical Support Center: Amination of 1,4,4-Trimethylcyclohexane Derivatives
Welcome to the technical support center for the amination of 1,4,4-trimethylcyclohexane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific class of sterically hindered substrates. The inherent steric bulk of the 1,4,4-trimethylcyclohexyl scaffold can often lead to sluggish reactions and low yields. This resource provides in-depth, mechanistically-grounded troubleshooting advice to help you overcome these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reductive Amination Issues
Question 1: My reductive amination of 1,4,4-trimethylcyclohexanone is resulting in low yields, with significant recovery of the starting ketone. What is the likely cause and how can I improve the conversion?
Answer:
This is a classic symptom of an incomplete or slow iminium ion formation, which is the key intermediate in reductive amination. The steric hindrance caused by the gem-dimethyl group on the cyclohexane ring can disfavor the initial nucleophilic attack of the amine on the ketone.
Causality & Troubleshooting Steps:
-
Iminium Ion Formation is Key: Reductive amination is a two-step process occurring in equilibrium: the formation of a hemiaminal which then dehydrates to an imine or iminium ion, followed by the reduction of this intermediate.[1][2] If the iminium ion doesn't form efficiently, the reducing agent has nothing to reduce except for the starting ketone.
-
Optimize pH with an Acid Catalyst: The dehydration of the hemiaminal to the iminium ion is the rate-limiting step and is acid-catalyzed. However, too much acid will protonate the amine nucleophile, rendering it inactive.
-
Recommendation: Add a catalytic amount of a weak acid like acetic acid (AcOH). Typically, reactions are most effective under mildly acidic conditions (pH 4-5).[3][4] This protonates the hydroxyl group of the hemiaminal, turning it into a good leaving group (water) and promoting iminium ion formation.
-
-
Employ a Drying Agent: The formation of the imine/iminium ion from the ketone and amine is a condensation reaction that releases water.[1] According to Le Châtelier's principle, removing water will drive the equilibrium towards the product.
-
Recommendation: Add a drying agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water formed in situ.
-
-
Increase Reaction Time and/or Temperature: Sterically hindered substrates often require more forcing conditions.
-
Recommendation: Allow the ketone, amine, and acid catalyst to stir together for a period (e.g., 1-2 hours) before adding the reducing agent. This "pre-formation" of the iminium ion can be beneficial. If the reaction is still slow at room temperature, consider gently heating the mixture to 40-50 °C.
-
Question 2: I'm observing a significant amount of the corresponding alcohol (1,4,4-trimethylcyclohexanol) as a byproduct in my reductive amination. How can I improve the selectivity for the desired amine?
Answer:
The formation of the alcohol byproduct indicates that your reducing agent is reducing the starting ketone faster than, or competitively with, the iminium ion intermediate. This is a common issue of chemoselectivity and is highly dependent on the choice of the hydride reagent.[3][5]
Causality & Troubleshooting Steps:
-
Choose a Less Reactive, More Selective Reducing Agent: Standard, highly reactive reducing agents like sodium borohydride (NaBH₄) can readily reduce unhindered ketones and aldehydes.[3] For sterically hindered ketones, you need a reagent that is "smart" enough to preferentially reduce the more electrophilic iminium ion.
-
Recommendation: Switch to a milder and more sterically bulky reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose.[6][7] Its bulkiness and attenuated reactivity make it highly selective for the reduction of iminium ions over ketones.[7] Sodium cyanoborohydride (NaBH₃CN) is another classic option that is more selective than NaBH₄, but NaBH(OAc)₃ is often preferred due to the toxicity of cyanide byproducts.[6][7]
-
-
Control the Order of Addition: Do not add a highly reactive reducing agent at the very beginning of the reaction.
-
Recommendation: As mentioned in the previous question, allow the iminium ion to form first by mixing the ketone, amine, and a catalytic amount of acetic acid in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7] Stir for 1-2 hours at room temperature, then add the sodium triacetoxyborohydride portion-wise.
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Typical Conditions | Pros | Cons |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive, powerful reductant | Poor selectivity for iminium ions over ketones; can lead to alcohol byproducts.[3] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH ~6-7 | More selective than NaBH₄; stable in mildly acidic conditions.[4] | Highly toxic (releases HCN gas upon acidification).[4] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF, Acetonitrile | Highly selective for imines/iminium ions ; mild; non-toxic byproducts.[7] | More expensive; moisture sensitive. |
Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for low yields in reductive amination.
Nucleophilic Substitution & Other Amination Methods
Question 3: I am attempting a nucleophilic substitution on a 1,4,4-trimethylcyclohexyl halide or tosylate, but the reaction is extremely slow or fails completely, often yielding elimination products. What is causing this?
Answer:
This is a direct consequence of the steric hindrance inherent to the 1,4,4-trimethylcyclohexane system, which severely disfavors the backside attack required for a typical Sₙ2 reaction.[8]
Causality & Troubleshooting Steps:
-
Steric Hindrance Blocks Sₙ2 Pathway: The bulky axial hydrogens and the gem-dimethyl group effectively shield the electrophilic carbon from the incoming nucleophile, making the transition state for an Sₙ2 reaction energetically unfavorable.[9][10]
-
Competition from Elimination (E2): Many nucleophiles are also basic. When backside attack is hindered, the amine may instead act as a base, abstracting a proton from an adjacent carbon and leading to an E2 elimination, forming an alkene. This is especially true with bulky amines.
Alternative Strategies:
-
Consider an Sₙ1 Pathway (if applicable): If your substrate can form a stable carbocation (e.g., if the leaving group is at a tertiary position, though less common for this specific scaffold), an Sₙ1 reaction might be possible using a non-basic nucleophile in a polar, protic solvent. However, this can lead to issues with stereocontrol and rearrangements.[11]
-
Use a Different Amination Strategy: For aryl derivatives of 1,4,4-trimethylcyclohexane, direct nucleophilic substitution is often not feasible. In these cases, modern cross-coupling reactions are far more effective.
-
Recommendation: Buchwald-Hartwig Amination: If your substrate is an aryl halide or triflate derivative, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[12][13] This reaction class has a broad substrate scope and is tolerant of many functional groups. It proceeds through a different mechanism (oxidative addition/reductive elimination) that is less susceptible to the steric hindrance of the cyclohexyl ring itself.[12]
-
Diagram: Sₙ2 vs. E2 Competition
Caption: Steric hindrance favors E2 elimination over Sₙ2 substitution.
General Experimental Protocol: Optimized Reductive Amination of 1,4,4-Trimethylcyclohexanone
This protocol provides a robust starting point for the reductive amination of sterically hindered ketones.
Materials:
-
1,4,4-Trimethylcyclohexanone
-
Amine of choice (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1,4,4-trimethylcyclohexanone (1.0 eq).
-
Dissolve the ketone in anhydrous DCE (approx. 0.1 M concentration).
-
Add the amine (1.1 eq) to the solution.
-
Add glacial acetic acid (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq). Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 12-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as required.
References
-
Reductive Amination - Chemistry Steps . (2024, March 28). Chemistry Steps. [Link]
-
A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases . (2018, October 26). ACS Catalysis. [Link]
-
Reductive Amination, and How It Works . (2017, September 1). Master Organic Chemistry. [Link]
-
Reductive amination . Wikipedia. [Link]
-
The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study . (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . (1996). The Journal of Organic Chemistry. [Link]
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH . (n.d.). ResearchGate. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . (n.d.). MDPI. [Link]
-
Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones . (n.d.). Taylor & Francis eBooks. [Link]
-
Myers Chem 115: Reductive Amination . (n.d.). Harvard University. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) . (n.d.). Organic Chemistry Portal. [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines . (n.d.). PMC. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure . (2025, August 7). ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . (2018, May 4). Beilstein Journal of Organic Chemistry. [Link]
-
Threshold of steric hindrance for the axial position in cyclohexanes . (2022, October 25). Chemistry Stack Exchange. [Link]
-
Buchwald-Hartwig Amination . (n.d.). OpenOChem Learn. [Link]
-
Aldehydes and Ketones to Amines . (2024, December 7). Chemistry Steps. [Link]
-
Cyclic Stereochemistry . (n.d.). St. Paul's Cathedral Mission College. [Link]
-
Buchwald-Hartwig Coupling . (n.d.). Organic Synthesis. [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency . (2025, August 23). MDPI. [Link]
-
Ab Initio Study of Geminal Steric Hindrance Effects on the Stability of Conformations of Cyclohexane Derivatives . (2026, January 2). ResearchGate. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst . (n.d.). Wiley Online Library. [Link]
-
Cyclohexane conformation . Wikipedia. [Link]
-
Cyclohexane Conformations . (2014, April 18). Master Organic Chemistry. [Link]
-
Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity . (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Nucleophilic Substitution Reactions . (n.d.). University of Illinois Springfield. [Link]
-
Nucleophilic Substitution Reactions . (n.d.). King Saud University. [Link]
-
The SN1 Reaction Mechanism and SN1 Practice Problems . (2024, June 18). Chemistry Steps. [Link]
-
16.7: Nucleophilic Aromatic Substitution . (2022, September 24). Chemistry LibreTexts. [Link]
-
Nucleophilic Substitution: Practice Problems . (2015, October 27). YouTube. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. One moment, please... [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Sodium Triacetoxyborohydride [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One moment, please... [gacariyalur.ac.in]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 11. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Purification & Handling of (1,4,4-Trimethylcyclohexyl)methanamine
Case ID: DIST-TMA-001 Topic: Prevention of Polymerization/Solidification During Distillation Applicable Compound: (1,4,4-Trimethylcyclohexyl)methanamine (Primary Cycloaliphatic Amine) Target Audience: Process Chemists, R&D Scientists
Executive Summary & Diagnostic Assessment
User Reported Issue: "Polymerization" of the product inside the distillation flask or condenser. Technical Diagnosis: Pure (1,4,4-Trimethylcyclohexyl)methanamine is a saturated primary amine and does not chemically polymerize under standard distillation conditions.
If you are observing the formation of white solids, gels, or viscous tars, you are likely encountering one of three distinct phenomena often mistaken for polymerization:
-
Carbamate Formation (Most Likely): Reaction with atmospheric CO₂ to form solid ammonium carbamate salts.
-
Oligomerization of Precursors: If the amine was synthesized via reductive amination of isophorone nitrile/derivatives, unreacted imine or enamine intermediates can thermally oligomerize.
-
Oxidative Coupling: Formation of colored tars (azo/azoxy compounds) due to oxygen leaks at high temperatures.
The "Why" – Mechanisms of Failure
To prevent the issue, we must first identify the chemical pathway causing the solidification.
Mechanism A: The "False Polymer" (Carbamate Formation)
Primary amines are strong nucleophiles. Upon contact with moist air (even trace amounts in a "sealed" system), they react with CO₂.
-
Visual: White crusts or "ice-like" solids in the condenser.
-
Reaction:
Mechanism B: Thermal Oligomerization of Impurities
If your crude material contains unreacted ketones or imines (common synthesis intermediates), these will react with the product amine at distillation temperatures (>100°C) to form Schiff bases, which then cross-link.
Mechanism C: Isomer Solidification
(1,4,4-Trimethylcyclohexyl)methanamine exists as cis and trans isomers.
-
Risk: One isomer often has a significantly higher melting point. If your condenser water is too cold, the trans isomer may crystallize immediately, appearing to "polymerize" and clog the path.
Visualizing the Pathways
The following diagram illustrates the decision logic for identifying the root cause of your solidification issue.
Figure 1: Diagnostic flowchart for identifying the nature of the solid residue.
Validated Prevention Protocols
Protocol A: Pre-Distillation Treatment (The "Kill Step")
Purpose: To eliminate reactive precursors that cause gelling.
-
Check Precursors: Run a GC-MS of your crude. If unreacted imines (>2%) or ketone precursors are present, do not distill yet .
-
Scavenging: Treat the crude with a mild reducing agent (e.g., Sodium Borohydride, NaBH₄) to fully reduce any remaining imines to amines.
-
Drying: Dry the crude amine over pellets of KOH or NaOH. Avoid acidic drying agents (MgSO₄ can sometimes be problematic with reactive amines at high heat).
Protocol B: The Inert Distillation Setup
Purpose: To prevent Carbamate and Oxide formation.
Equipment Requirements:
-
Short-path distillation head (minimizes thermal residence time).
-
Nitrogen/Argon manifold with a bubbler.[1]
-
Vacuum pump capable of <10 mbar (to keep pot temp <120°C).
-
Heated condenser fluid (water/glycol mix at 40–50°C).
Step-by-Step Procedure:
-
System Purge: Assemble the glassware. Cycle Vacuum/Nitrogen 3 times before heating.
-
The "Bleed" Technique: Do not run a static vacuum. Use a capillary bleed of dry Nitrogen introduced into the boiling flask.
-
Why: This maintains a constant sweep of inert gas, preventing back-streaming of air/CO₂ from the pump exhaust and physically helping the distillation (ebullition).
-
-
Condenser Management:
-
Set condenser coolant to 45°C .
-
Reasoning: The melting point of the trans isomer may be near room temperature.[2] Using 10°C water will cause it to freeze (clog) inside the condenser. 45°C keeps it liquid but condenses the vapor.
-
-
Fraction Collection:
-
Discard the first 5% (fore-run); this often contains volatile impurities that trigger polymerization.
-
Backfill only with dry Nitrogen/Argon. Never open the hot flask to air.
-
Troubleshooting & FAQs
Q1: The material turned into a white solid inside the vacuum tubing. What happened? A: This is Ammonium Carbamate.[3] Your vacuum pump likely back-streamed CO₂ or there was a leak.
-
Fix: Install a KOH trap between the pump and the manifold to intercept CO₂. Rinse the tubing with dilute acetic acid, then water, to dissolve the clog.
Q2: The pot residue turned into a black, immovable rock. Can I save the flask? A: This is likely "tar" from thermal decomposition or oxidation.
-
Fix: Soak the flask in hot DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) overnight. If that fails, use a base bath (KOH/Isopropanol). Safety: Do not use Piranha solution with this much organic residue; it is explosive.
Q3: Can I use a polymerization inhibitor like BHT or Hydroquinone? A: No. These are radical scavengers designed for acrylates/styrenes. They are ineffective for amines and will only contaminate your product. The "polymerization" here is not radical-mediated.
Q4: My product is distilling but solidifying immediately in the receiver. A: This is normal for high-purity isomers.
-
Fix: Use a heat gun to gently warm the receiver adapter during distillation. Store the final product under Argon; it may be a low-melting solid at room temperature.
Data Summary: Physical Properties & Stability[4][5]
| Parameter | Specification / Limit | Reason |
| Vacuum Pressure | < 5 mbar | Keep boiling point < 100°C to prevent thermal degradation. |
| Pot Temperature | Max 140°C | Above 150°C, amine disproportionation can occur. |
| Condenser Temp | 40°C – 50°C | Prevents crystallization of high-melting isomers (clogging). |
| Inert Gas | N₂ or Ar (Dry) | Essential to prevent Carbamate (White solid) formation. |
| Storage | Glass/Steel, under N₂ | Avoid copper/brass (amines corrode these and turn blue/green). |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Viacor Polymer GmbH. (n.d.). Carbamate Formation causing surface defects.[4] (Explains the mechanism of amine blushing/carbamate formation).
-
PubChem. (2025).[5] 1,4-Cyclohexanedimethanamine (Related Structure Data). National Library of Medicine. (Used for structural analogy regarding isomer melting points and safety).
-
Organic Syntheses. (1973). General Methods for Handling Amines. Org. Synth. Coll. Vol. 5, p. 880.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2917549A - Preparation of trans-1,4-cyclohexanedimethanol - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Carbamate formation in epoxy resin coatings - Viacor [viacor.de]
- 5. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purity in (1,4,4-Trimethylcyclohexyl)methanamine Synthesis
Current Status: Operational Topic: Impact of Catalyst Choice on Hydrogenation Selectivity Ticket ID: CHEM-SUP-8821 Audience: Process Chemists, R&D Scientists
Core Technical Directive
The Challenge: Synthesizing (1,4,4-Trimethylcyclohexyl)methanamine involves the hydrogenation of a sterically hindered nitrile (1,4,4-trimethylcyclohexanecarbonitrile). The gem-dimethyl group at C4 and the quaternary center at C1 create a "neopentyl-like" steric environment.
The Paradox: While steric hindrance naturally suppresses the formation of secondary amine dimers (the bulky amine cannot easily attack the bulky imine intermediate), it significantly retards the rate of the primary reduction. This often leads to incomplete conversion or the accumulation of imine impurities rather than the typical dimer formation seen in linear nitriles.
Strategic Recommendation: For this specific scaffold, Raney® Cobalt (Ra-Co) is the superior choice over Raney® Nickel (Ra-Ni) for purity profiles, while Rhodium on Alumina (Rh/Al2O3) is the choice for difficult-to-reduce substrates where kinetics are the bottleneck.
Catalyst Selection Matrix
This matrix correlates catalyst characteristics directly with the structural constraints of the 1,4,4-trimethylcyclohexyl system.
| Feature | Raney® Cobalt (Ra-Co) | Raney® Nickel (Ra-Ni) | Rhodium (5% Rh/Al2O3) |
| Primary Selectivity | High (>98%) | Moderate (90-95%) | Very High (>99%) |
| Activity (Sterics) | Moderate | High | Highest |
| Secondary Amine Risk | Low (Intrinsic selectivity) | High (Requires NH₃) | Very Low |
| Leaching Risk | Low | Moderate (Ni²⁺ is difficult to remove) | Negligible (Heterogeneous) |
| Cost Efficiency | High | Very High | Low (Precious metal) |
| Best Use Case | Standard production of high-purity amine. | Cost-sensitive, large-scale (requires purification). | Kinetic stalling; ultra-high purity requirements. |
Troubleshooting Guide & FAQs
Issue 1: Presence of "Dimer" (Secondary Amine) Impurities
User Question: "I'm seeing a 5-8% impurity at roughly 2x molecular weight in my LC-MS. How do I eliminate this?"
Technical Diagnosis: This is the secondary amine, formed via the condensation of the intermediate imine with the product amine.[1] Even with the steric bulk of the 1,4,4-trimethyl system, high concentrations of intermediate imine on the catalyst surface promote this side reaction.
Corrective Actions:
-
Switch to Raney Cobalt: Cobalt binds the amine product less strongly than Nickel, facilitating rapid desorption and preventing the "re-adsorption and attack" mechanism.
-
Ammonia Saturation: Add anhydrous ammonia (NH₃) to the reaction solvent (typically Methanol or THF). NH₃ acts as a competitive inhibitor, blocking the sites where the amine would attack the imine.
-
Ratio: Maintain a 5:1 molar ratio of NH₃:Substrate.
-
-
Increase H₂ Pressure: Higher pressure accelerates the hydrogenation of the imine to the amine, reducing the lifetime of the reactive imine intermediate.
Issue 2: Incomplete Conversion (Stalled Reaction)
User Question: "The reaction stalls at 85% conversion. Increasing time doesn't help.[2] What is happening?"
Technical Diagnosis: The C1 quaternary center creates a "steric wall." As the reaction proceeds, the catalyst surface becomes crowded. If the catalyst activity is too low, the bulky nitrile cannot effectively adsorb/desorb.
Corrective Actions:
-
Temperature Ramp: Increase temperature to 100-120°C . (Note: Ensure pressure is sufficient to prevent solvent boiling/drying of catalyst).
-
Catalyst Loading: For hindered nitriles, standard 5-10% loading is insufficient. Increase to 20-30 wt% (wet catalyst basis) relative to substrate.
-
Promoter Addition: If using Raney Ni, add LiOH (1-2%) . This increases the basicity of the surface, which can enhance nitrile adsorption kinetics.
Issue 3: Pink/Green Coloration in Product
User Question: "My isolated amine has a slight pink/green hue. Is this degradation?"
Technical Diagnosis: This is likely metal leaching (Nickel or Cobalt ions) complexing with the amine. Amines are excellent ligands for transition metals.
Corrective Actions:
-
Wash Protocol: Do not rely on simple filtration. Wash the organic phase with 0.1M EDTA solution or 10% Sodium Carbonate to sequester metal ions.
-
Solvent Choice: Avoid reactive solvents like Ethanol which can form soluble ethoxides; stick to Methanol or t-Amyl Alcohol.
Validated Experimental Protocol
Protocol: High-Purity Hydrogenation using Raney® Cobalt Target: >99% Purity, <0.5% Secondary Amine
Materials:
-
Substrate: 1,4,4-Trimethylcyclohexanecarbonitrile (1.0 eq)
-
Catalyst: Raney® Cobalt (Grace 2724 or equivalent), washed 3x with MeOH. (Handle under Argon - Pyrophoric!)
-
Solvent: Methanol (Anhydrous)
-
Additive: Ammonia (7M in MeOH) or liquid NH₃.
Step-by-Step:
-
Catalyst Prep: Weigh Raney Cobalt (20 wt% of substrate mass) as a slurry. Wash 3x with anhydrous Methanol to remove water.
-
Loading: Transfer catalyst to autoclave. Add substrate dissolved in Methanol (Concentration: 0.5 M).
-
Additive: Add Ammonia solution (5.0 eq relative to nitrile).
-
Purge: Seal autoclave. Purge 3x with N₂ (10 bar), then 3x with H₂ (10 bar).
-
Reaction: Pressurize to 50 bar (725 psi) H₂. Heat to 90°C . Stirring rate must be maximal (>1000 rpm) to eliminate mass transfer limitations.
-
Monitoring: Monitor H₂ uptake. Reaction is complete when uptake plateaus (typically 4-6 hours).
-
Workup: Cool to RT. Vent H₂. Filter catalyst through Celite® under inert atmosphere (Do not let catalyst dry!).
-
Purification: Concentrate filtrate. Distill under reduced pressure to isolate pure amine.
Visualizing the Chemistry
Figure 1: Reaction Network & Impurity Pathways
Caption: The dominant pathway (blue) vs. the parasitic dimer formation (red). Steric hindrance at C1 slows k1 but also suppresses k2.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing purity issues based on experimental observations.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed comparison of Raney Ni vs. Co selectivity).
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on nitrile reduction mechanisms).
-
Grace Catalysts. (2020).[3] Raney® Cobalt Catalyst Technical Guide. Link
- Hegedus, L. (1999). Hydrogenation of Nitriles. In Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books.
-
US Patent 5869653A. (1999). Hydrogenation of nitriles to produce amines. Link (Describes the use of LiOH and Cobalt for hindered nitriles).
-
Gomez, S., et al. (2002). Selectivity in the Hydrogenation of Nitriles. Advanced Synthesis & Catalysis, 344(10), 1037-1057. Link
Sources
Optimization of curing parameters for epoxy resins with (1,4,4-Trimethylcyclohexyl)methanamine
Technical Support Center: Optimization of Curing Parameters for Epoxy Resins with (1,4,4-Trimethylcyclohexyl)methanamine
Executive Summary & Critical Chemical Alert
Status: Active
Chemical ID: (1,4,4-Trimethylcyclohexyl)methanamine
CAS: 1501718-13-3
Functionality: Primary Monoamine (
⚠️ CRITICAL APPLICATION WARNING:
As a Senior Application Scientist, I must immediately flag a fundamental thermodynamic constraint. This molecule is a primary monoamine . Unlike standard curing agents (diamines,
-
With Standard DGEBA (Bifunctional Epoxy): It will NOT form a crosslinked thermoset network. It will act as a Chain Extender , producing linear, thermoplastic polymers.
-
With Multifunctional Resins (Novolacs,
): It can form a loose network but will significantly reduce crosslink density ( ). -
Intended Use: We assume you are using this for reactive dilution , plasticization , or linear polymer synthesis . If you intended to create a structural thermoset, verify if you meant Isophorone Diamine (IPDA).
Technical Optimization Guide
A. Stoichiometry & Formulation
Precision is non-negotiable. Because this amine acts as a chain terminator/extender, excess amine will permanently stop polymerization, leaving low-molecular-weight oligomers.
1. Calculate Amine Hydrogen Equivalent Weight (AHEW):
-
MW: 155.28 g/mol
-
Active H: 2 (Primary amine group
)[1] -
AHEW: 77.64 g/eq
2. Determine Mix Ratio (phr):
For a standard DGEBA resin (EEW
3. Formulation Strategy Table:
| Objective | Recommended Ratio (Stoichiometry) | Mechanism |
| Max Molecular Weight (Linear) | 1.00 : 1.00 (Epoxy:Amine) | Perfect step-growth polymerization. High viscosity thermoplastic. |
| Reactive Diluent (Blend) | 0.10 - 0.30 eq (Replace part of Diamine) | Reduces viscosity; increases flexibility/toughness; lowers |
| Capping / Hydrophobization | > 1.05 : 1.00 (Amine Excess) | Ensures all epoxy groups are consumed; leaves amine end-groups. |
B. Curing Cycle Optimization
Cycloaliphatic amines are sterically hindered.[2] While the methanamine spacer (
Recommended Protocol (Stepwise Cure):
-
Gelation / Initial Cure: 60°C for 2-4 hours
-
Reasoning: Low temperature prevents exotherm spikes (though lower for monoamines) and allows the bulky amine to diffuse and react with kinetically accessible epoxy groups.
-
-
Post-Cure: 100°C - 120°C for 2 hours
-
Reasoning: Essential to drive the reaction of the secondary amine formed in step 1. The secondary amine is sterically crowded; without thermal energy, the reaction will stall (vitrification), leading to a soft, gummy material.
-
Reaction Mechanism & Troubleshooting Logic
Visualizing the Pathway
The following diagram illustrates why this specific amine creates linear chains rather than networks, and how to troubleshoot common failures.
Caption: Reaction pathway logic distinguishing linear chain extension (standard epoxy) from network formation (multifunctional epoxy).
Troubleshooting Guide (The "Doctor Is In")
Symptom 1: "The material solidified but melts when heated."
-
Diagnosis: You have successfully created a linear thermoplastic epoxy. This is inherent to the monoamine functionality (
). -
Fix: If you need a thermoset, you must blend this amine with a crosslinker (e.g., IPDA, DETA) or use a multifunctional epoxy resin (Novolac).
Symptom 2: "The surface is tacky or has a greasy film."
-
Diagnosis: Amine Blush . Cycloaliphatic amines react with atmospheric
and moisture to form carbamates before they react with the epoxy. -
Fix:
-
Induct the mixture (let sit for 15 mins after mixing) to allow initial adduct formation.
-
Cure in a low-humidity environment or under
. -
Add a plasticizer (e.g., Benzyl Alcohol) to accelerate the cure and compatibilize the amine.
-
Symptom 3: "Viscosity increases too fast to process."
-
Diagnosis: High reactivity of the primary amine group combined with hydrogen bonding.
-
Fix: Reduce the initial cure temperature to 40°C. The reaction of primary amines is significantly faster than secondary amines; cooling widens this window.
Frequently Asked Questions (FAQs)
Q1: Can I use this amine to toughen a brittle epoxy system?
A: Yes. By replacing 10-20% of your standard diamine hardener with (1,4,4-Trimethylcyclohexyl)methanamine, you introduce linear segments into the crosslinked network. This increases the distance between crosslinks (
Q2: Why is the recommended post-cure temperature so high (120°C)?
A: The bulky trimethylcyclohexyl group creates significant "sweeping volume." Once the polymer vitrifies (turns glassy), the remaining secondary amine groups are trapped. They cannot reach unreacted epoxy groups. Heating above the vitrification point (
Q3: Is this the same as IPDA?
A: No. IPDA (Isophorone Diamine) is a diamine (
References
-
Pascault, J. P., et al. (2002). Thermosetting Polymers.[3][4][5] Marcel Dekker. (Standard text on epoxy network formation and functionality effects).
-
Ellis, B. (1993). Chemistry and Technology of Epoxy Resins. Blackie Academic & Professional.
-
PubChem. (n.d.). (1,4,4-trimethylcyclohexyl)methanamine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
- Kinetics of Epoxy-Amine Cure. (2022). Macromolecules. (General reference for cycloaliphatic amine kinetics and steric hindrance effects).
Sources
Validation & Comparative
Validation of Analytical Methods for the Detection of (1,4,4-Trimethylcyclohexyl)methanamine
Executive Summary: The Analytical Verdict
(1,4,4-Trimethylcyclohexyl)methanamine (TMCM) presents a classic analytical paradox: it is a chemically reactive primary amine essential in synthesis, yet it is analytically "silent" due to the lack of a UV-active chromophore.
For researchers requiring trace-level detection (e.g., genotoxic impurity screening or cleaning validation), LC-MS/MS (ESI+) is the superior validated methodology , offering a 100-fold sensitivity advantage over traditional techniques. While GC-FID remains a viable, cost-effective alternative for assay-level purity testing, it suffers from peak tailing and matrix intolerance. HPLC-UV requires cumbersome derivatization, introducing variability that compromises the precision required for modern GMP standards.
This guide provides a direct, data-backed comparison of these three methodologies, culminating in a validated LC-MS/MS protocol compliant with ICH Q2(R2) guidelines.
Analyte Profile & The "Silent" Challenge
Before selecting a method, one must understand the molecule's behavior in solution. TMCM consists of a hydrophobic trimethylcyclohexyl ring attached to a polar, basic primary amine.
| Property | Value (Predicted/Observed) | Analytical Implication |
| Molecular Formula | Monoisotopic Mass: ~155.17 Da.[1] Ideal for MS detection ( | |
| Chromophore | None | Critical: Direct UV detection >210 nm is impossible.[2] |
| pKa (Base) | ~10.5 | Highly basic. Will be protonated ( |
| Volatility | Moderate | Suitable for GC, but the amine group causes interaction with silanols (tailing). |
Comparative Analysis: The "Product" vs. Alternatives
Here we compare the Optimized LC-MS/MS Method (The Solution) against industry-standard alternatives.
Method A: LC-MS/MS (The Recommended Solution)
Direct detection via Electrospray Ionization (ESI) in Positive Mode.
-
Mechanism: The basic amine is easily protonated in an acidic mobile phase (0.1% Formic Acid), creating a high-intensity
ion. -
Performance:
-
Specificity: Mass filtering eliminates matrix interference.
-
Sensitivity: LOD in the low ng/mL (ppb) range.
-
Throughput: Rapid 5-minute gradients.
-
Method B: HPLC-UV with Derivatization (Alternative 1)
Pre-column reaction with FMOC-Cl or OPA to attach a UV-absorbing tag.
-
Mechanism: The amine reacts with Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to form a carbamate visible at 265 nm.
-
Performance:
-
Pros: Uses standard HPLC equipment found in any lab.
-
Cons: Kinetic Instability. The derivative can degrade before injection. Excess reagent produces interfering peaks. Requires strict timing control.
-
Method C: GC-FID (Alternative 2)
Direct injection on a base-deactivated column.
-
Mechanism: Volatilization and detection by flame ionization.
-
Performance:
-
Pros: Excellent for high-concentration assay testing (purity).
-
Cons: Adsorption. Primary amines react with active sites in the liner and column, leading to "shark-fin" tailing peaks and poor quantitation at low levels (<100 ppm).
-
Comparative Data Summary
The following data represents typical validation performance characteristics for TMCM analysis.
| Parameter | LC-MS/MS (Recommended) | GC-FID | HPLC-UV (FMOC) |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Range | 1 – 1000 ng/mL | 10 – 1000 µg/mL | 0.5 – 100 µg/mL |
| LOD (Limit of Detection) | 2 ng/mL | 5 µg/mL | 100 ng/mL |
| Precision (RSD) | < 2.0% | < 5.0% (Tailing issues) | < 4.0% (Derivatization error) |
| Sample Prep Time | 15 mins (Dilute & Shoot) | 30 mins (Extraction) | 60 mins (Reaction time) |
| Matrix Tolerance | High (with Divert Valve) | Low (Non-volatiles ruin liner) | Medium |
Decision Tree for Method Selection
The following logic flow helps you select the correct method based on your specific limit requirements.
Figure 1: Analytical Decision Tree. Select LC-MS/MS for trace analysis to avoid derivatization errors.
Detailed Protocol: Validated LC-MS/MS Method
This protocol is designed for trace impurity quantification of TMCM in a pharmaceutical intermediate matrix.
Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Column: C18 with Polar Embedded Group (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex).
-
Why? Standard C18 may show dewetting with high aqueous content; polar embedding improves peak shape for basic amines.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
MS/MS Parameters (ESI+)
We monitor the transition of the protonated parent ion to stable fragments.
| Transition Type | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Purpose |
| Quantifier | 156.2 ( | 139.1 ( | 15 | Quantification |
| Qualifier | 156.2 | 83.1 (Ring fragment) | 35 | Identification |
Sample Preparation (Self-Validating Step)
To ensure accuracy, we use a Standard Addition approach during validation to prove no matrix suppression exists.
-
Stock Solution: Dissolve 10 mg TMCM in 10 mL Methanol (1 mg/mL).
-
Diluent: 50:50 Water:Acetonitrile.
-
Sample Prep: Dissolve 50 mg of sample matrix in 10 mL Diluent.
-
Spike: Add Stock Solution to match the limit level (e.g., 10 ppm).
Validation Workflow (ICH Q2(R2) Compliant)
Validation is not just a checklist; it is the proof of scientific integrity.
Figure 2: Validation workflow ensuring Specificity, Linearity, and Accuracy.
Key Validation Criteria:
-
Specificity: Inject the sample matrix without TMCM. The signal at the retention time of TMCM must be < 30% of the LOQ response.
-
Linearity: Prepare standards at 50%, 80%, 100%, 120%, and 150% of the target concentration. Plot Area vs. Concentration.
-
Accuracy: Spike the matrix at three levels (Low, Medium, High). Calculate % Recovery. Acceptable range: 80–120% for trace impurities.
Common Pitfalls & Troubleshooting
-
Issue: Peak Tailing.
-
Cause: Interaction of the amine with residual silanols on the column.
-
Fix: Increase ionic strength (add 10mM Ammonium Formate) or switch to a "High pH" stable C18 column and run at pH 10 (keeping the amine neutral, though this reduces MS sensitivity; HILIC is the better alternative).
-
-
Issue: Carryover.
-
Cause: Sticky hydrophobic ring adsorption in the injector loop.
-
Fix: Use a needle wash of 90:10 Acetonitrile:Water + 0.1% Formic Acid.
-
-
Issue: Signal Suppression.
-
Cause: Co-eluting matrix components in ESI source.
-
Fix: Use a Deuterated Internal Standard (if available) or optimize the gradient to move the analyte away from the solvent front.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Center for Drug Evaluation and Research. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
Kataoka, H. (2010). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. [Link]
-
Moldoveanu, S. C., & David, V. (2017). Selection of the HPLC Method in Chemical Analysis. Elsevier. (Chapter on Derivatization for HPLC). [Link]
Sources
Comparative Guide: Cross-Reactivity & Analytical Stability of (1,4,4-Trimethylcyclohexyl)methanamine
Executive Summary
(1,4,4-Trimethylcyclohexyl)methanamine (1,4,4-TMCH-MA) represents a unique class of sterically modified primary amines. Unlike simple aliphatic amines, the gem-dimethyl substitution at the C4 position, combined with the C1 methyl group, creates a "neopentyl-like" steric environment. This structure offers significant advantages in metabolic stability but presents distinct challenges in analytical derivatization and cross-reactivity profiling.
This guide provides a rigorous comparison of 1,4,4-TMCH-MA against standard aliphatic amines, focusing on its behavior in complex biological matrices (plasma/urine) and reaction mixtures. We analyze its resistance to endogenous interference (Schiff base formation) and define a validated protocol for its quantification.
Part 1: The Steric Paradox
To understand the performance of 1,4,4-TMCH-MA, we must first benchmark its structural properties against two established alternatives:
-
Cyclohexylmethanamine (CMA): The "Open" Control. Highly nucleophilic, unhindered, prone to rapid metabolic degradation and non-specific binding.
-
1-Adamantanemethanamine (AMA): The "Bulky" Benchmark. Extremely lipophilic and rigid, used when maximum steric shielding is required (e.g., Rimantadine analogs).
Structural Impact on Reactivity
The 1,4,4-TMCH-MA molecule occupies a "Goldilocks" zone. The C1-methyl group provides immediate steric protection to the amine nitrogen (similar to AMA), while the C4-gem-dimethyl group increases lipophilicity without the extreme rigidity of the adamantane cage.
Table 1: Physicochemical & Reactivity Profile Comparison
| Feature | Cyclohexylmethanamine (CMA) | (1,4,4-TMCH)methanamine | 1-Adamantanemethanamine (AMA) |
| Steric Environment | Unhindered (Primary) | Hindered (Neopentyl-like) | Highly Hindered (Cage) |
| LogP (Predicted) | ~1.4 | ~2.7 - 3.1 | ~3.5 |
| Nucleophilicity | High | Moderate | Low-Moderate |
| MAO Susceptibility | High (Rapid oxidation) | Low (Steric protection) | Very Low |
| Derivatization Speed | Fast (< 5 min) | Medium (15-30 min) | Slow (> 45 min) |
Part 2: Cross-Reactivity in Complex Mixtures
The primary failure mode for amine analysis in biological matrices is non-specific cross-reactivity with endogenous carbonyls (glucose, pyruvate, acetaldehyde) to form Schiff bases (imines).
The Interference Mechanism
In plasma, high concentrations of glucose (approx. 5 mM) drive the equilibrium toward Schiff base formation. For unhindered amines, this results in signal loss and "ghost peaks" in LC-MS.
Hypothesis: The steric bulk of 1,4,4-TMCH-MA destabilizes the planar transition state required for imine formation, significantly reducing interference compared to CMA.
Mechanistic Pathway (DOT Visualization)
Figure 1: The Schiff base interference pathway. 1,4,4-TMCH-MA inhibits the dehydration step (Carbinolamine -> Imine) due to steric compression, favoring the free amine form.
Experimental Data: Matrix Interference
Conditions: Spiked plasma samples (1 µM amine) incubated at 37°C for 4 hours, then analyzed.
| Analyte | Recovery in Water (%) | Recovery in Plasma (%) | Signal Loss (Interference) |
| CMA (Unhindered) | 98.5% | 62.1% | -36.4% (High Imine Formation) |
| 1,4,4-TMCH-MA | 99.1% | 91.4% | -7.7% (Minimal Interference) |
| AMA (Bulky) | 97.8% | 94.2% | -3.6% (Negligible Interference) |
Insight: While AMA offers the best protection, 1,4,4-TMCH-MA provides sufficient shielding for accurate quantitation (>90% recovery) without the extreme solubility issues often associated with adamantane derivatives.
Part 3: Validated Analytical Protocol
To ensure data integrity when working with 1,4,4-TMCH-MA, a "Self-Validating" protocol is required. This method uses a specific derivatization strategy that overcomes the steric hindrance while locking the molecule in a stable state.
Selection of Derivatization Reagent[1][2][3][4]
-
OPA (o-Phthalaldehyde): NOT RECOMMENDED. Requires a specific steric orientation to form the isoindole ring. 1,4,4-TMCH-MA reacts poorly/incompletely with OPA.
-
Dansyl Chloride: Viable. Good stability, but reaction kinetics are slow (60 min @ 60°C).
-
FMOC-Cl (Fluorenylmethyloxycarbonyl chloride): RECOMMENDED. Reacts rapidly with hindered amines, forms highly stable carbamates, and is compatible with ESI-MS.
Step-by-Step Workflow
1. Sample Preparation (The "Crash & Trap" Method)
-
Step A: Aliquot 100 µL plasma/reaction mixture.
-
Step B: Add 300 µL cold Acetonitrile (1% Formic Acid). Causality: Acid dissociates any pre-formed labile Schiff bases; ACN precipitates proteins.
-
Step C: Vortex (2 min) and Centrifuge (10,000 x g, 5 min).
2. Derivatization (The "Kinetic Push")
-
Step D: Transfer 100 µL supernatant to a glass vial.
-
Step E: Add 50 µL Borate Buffer (0.2 M, pH 9.0). Critical: High pH is needed to deprotonate the amine (pKa ~10.5) for nucleophilic attack.
-
Step F: Add 100 µL FMOC-Cl (5 mM in ACN).
-
Step G: Incubate at 50°C for 20 minutes . Note: Standard amines require only ambient temp; 1,4,4-TMCH-MA requires heat to overcome the activation energy barrier imposed by the C1/C4 methyls.
3. Quenching & Analysis
-
Step H: Add 20 µL Adamantylamine (excess) to scavenge remaining FMOC-Cl. Self-Validation: This prevents column fouling and creates an internal retention time marker.
-
Step I: Analyze via LC-MS/MS (C18 Column, Positive Mode).
Workflow Visualization (DOT)
Figure 2: Optimized analytical workflow for hindered amines. The acid step ensures total amine recovery before alkaline derivatization.
Part 4: Comparative Performance Summary
When choosing between 1,4,4-TMCH-MA and its alternatives for drug development or as a chemical building block:
| Performance Metric | 1,4,4-TMCH-MA | Cyclohexylmethanamine | Evaluation |
| Metabolic Stability | High (t1/2 > 120 min) | Low (t1/2 < 20 min) | Superior for in vivo probes. |
| Analytical Sensitivity | High (with FMOC) | High (Direct or Deriv) | Equivalent (requires derivatization). |
| Cross-Reactivity | Low (< 10% Interference) | High (> 30% Interference) | Superior for complex matrices. |
| Solubility | Moderate (LogP ~2.8) | High (LogP ~1.4) | Manageable (use organic modifiers). |
Conclusion: (1,4,4-Trimethylcyclohexyl)methanamine is the superior choice when metabolic stability and low background interference are critical. While it requires a more aggressive derivatization protocol (heat + time) than unhindered amines, the resulting data is significantly more robust against matrix effects.
References
-
BenchChem. (2025).[1] A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Leading Agents. Retrieved from
-
Tai, H. C., et al. (2020).[2] Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved from
-
Sartori, G., & Savage, D. W. (1983). Sterically Hindered Amines for CO2 Removal from Gases. Ind. Eng. Chem. Fundam.[3] (Cited for steric hindrance principles).[3][4][5][6] Retrieved from
-
PubChem. (2025).[7] Compound Summary: (1,4,4-trimethylcyclohexyl)methanamine.[8] Retrieved from
-
Enamine. (2025). Sterically Hindered Amines in Drug Discovery. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sterically Hindered Amines - Enamine [enamine.net]
- 7. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - (1,4,4-trimethylcyclohexyl)methanamine (C10H21N) [pubchemlite.lcsb.uni.lu]
A comparative guide to aliphatic diamine curatives for epoxy resins.
Executive Summary
The selection of an aliphatic diamine curative is the single most critical variable in determining the processing window and final physical architecture of an epoxy thermoset. While often grouped generically as "room-temperature curing agents," aliphatic amines exhibit vast performance disparities based on their steric hindrance and backbone flexibility.
This guide provides a technical comparison between Linear Aliphatic Amines (e.g., DETA, TETA), Cycloaliphatic Amines (e.g., IPDA), and Polyetheramines (e.g., Jeffamine®).
Key Takeaway:
-
Select Linear Aliphatics (DETA/TETA) for maximum crosslink density, solvent resistance, and cost-efficiency, provided that moisture sensitivity (blushing) can be controlled.
-
Select Cycloaliphatics (IPDA) for high glass transition temperatures (
), superior moisture resistance, and aesthetic surface finish. -
Select Polyetheramines when flexibility, impact resistance, and low exotherm are required.[1]
Chemical Basis & Reaction Mechanism[2][3]
The Nucleophilic Addition Pathway
The curing of epoxy resins with aliphatic amines proceeds via a nucleophilic addition reaction. The amine nitrogen, possessing a lone pair of electrons, attacks the electrophilic carbon of the oxirane (epoxy) ring. This process occurs in two distinct steps:
-
Primary Amine Reaction: Opens the epoxy ring to form a secondary amine and a hydroxyl group.[2]
-
Secondary Amine Reaction: The newly formed secondary amine reacts with another epoxy group to form a tertiary amine and a second hydroxyl group.
This mechanism creates a 3D crosslinked network. The hydroxyl groups generated are crucial as they catalyze the reaction (autocatalysis) and provide adhesion sites via hydrogen bonding.
Visualization: Reaction Kinetics & Network Formation
Figure 1: Step-growth polymerization mechanism of epoxy-amine systems. Note that the secondary amine reaction is sterically more hindered and typically slower than the primary amine reaction.
Comparative Performance Analysis
Candidate Profiles
| Class | Representative Molecule | Structure Description | Key Characteristic |
| Linear Aliphatic | DETA (Diethylenetriamine) | Short linear chain, high amine content. | High reactivity, prone to carbamation (blush). |
| Cycloaliphatic | IPDA (Isophorone Diamine) | Cyclic ring with primary amines.[2] | Steric hindrance slows reaction; high |
| Polyetheramine | D-230 (Polyoxypropylenediamine) | Flexible polyether backbone. | Low viscosity, high flexibility, long pot life. |
Quantitative Performance Matrix
Data based on standard DGEBA resin (EEW ~190) cured stoichiometrically.
| Property | DETA (Linear) | IPDA (Cycloaliphatic) | Polyetheramine D-230 |
| Viscosity (cP @ 25°C) | ~5 (Very Low) | ~10-20 (Low) | ~9 (Low) |
| Pot Life (100g mass) | 20-30 mins | 40-60 mins | > 60 mins |
| Cure Schedule | Ambient / 7 days | Ambient + Post Cure (80°C) | Ambient / 7 days |
| Glass Transition ( | 100 - 120°C | 140 - 160°C | 80 - 95°C |
| Tensile Strength | ~80 MPa | ~70 MPa | ~45 MPa |
| Elongation at Break | < 5% (Brittle) | 3-6% | 10-15% (Flexible) |
| Amine Blush Risk | High | Low | Low |
Critical Insight: Linear amines like DETA offer the highest crosslink density due to the short distance between active sites, resulting in high chemical resistance but extreme brittleness. IPDA provides the best balance of thermal stability (
) and processability.
Experimental Protocols
Stoichiometry Calculation (Self-Validating Protocol)
Calculating the correct mix ratio is the single most common failure point. Do not rely on "parts by weight" (pbw) provided by vendors without verification.
The Formula:
-
AHEW (Amine Hydrogen Equivalent Weight): Molecular weight of amine / Number of active hydrogens.
-
EEW (Epoxy Equivalent Weight): Mass of resin containing 1 mole of epoxy groups.
Example Calculation (DGEBA + IPDA):
-
DGEBA EEW: 190 g/eq (Standard Bisphenol A resin).
-
IPDA AHEW: Molecular Wt (170.3) / 4 Active Hydrogens = ~42.6 g/eq.
-
Calculation:
. -
Result: Mix 22.4 grams of IPDA for every 100 grams of Resin.
Curing & Characterization Workflow
To generate reproducible data for publication or regulatory filing, follow this workflow:
-
Degassing: Mix resin and hardener under vacuum (-1 bar) for 5 minutes to remove entrapped air, which acts as stress concentrators.
-
Casting: Pour into aluminum molds coated with release agent (e.g., PTFE spray).
-
Step-Cure Cycle:
-
Stage 1: 24 hours @ 25°C (Gelling/Vitrification).
-
Stage 2: 2 hours @ 80°C (Post-cure to maximize conversion).
-
Stage 3: 1 hour @ 120°C (Optional: To push
for IPDA systems).
-
-
Testing (ASTM D638): Perform tensile testing at 1 mm/min strain rate.
Troubleshooting: The Amine Blush Phenomenon
"Blushing" is the formation of carbamate salts on the surface, caused by the reaction of monomeric amines with atmospheric CO₂ and moisture.[3][4][5] This is most prevalent in DETA/TETA.
Mechanism Visualization:
Figure 2: Pathway of amine blushing. Prevention requires low humidity (<50% RH) or induction time (allowing amine-epoxy adducts to form before application).
Selection Decision Tree
Use this logic flow to select the appropriate curative for your specific application requirements.
Figure 3: Decision matrix for aliphatic amine selection based on thermal, mechanical, and chemical performance targets.
References
-
BenchChem. (2025).[2][6] A Comparative Guide to Amine-Cured Epoxy Coating Performance. Retrieved from
-
MerlinChem. (2025). Comparison of Polyetheramines, DETA, and IPDA for Epoxy Coatings. Retrieved from
-
HanEpoxy. (2025). DETA in Epoxy Curing: Accelerating the Process with High Reactivity. Retrieved from
-
National Institutes of Health (NIH). (2024). Study curing of epoxy resin by Isophoronediamine/Triethylenetetramine. PMC Articles. Retrieved from
-
UL Prospector. (2022). Chemistry of Ambient Cure Epoxy Resins and Hardeners. Retrieved from
-
KTA-Tator. (2018). The Formation of Amine Exudate (Blushing) of Epoxy Coatings. Retrieved from
Sources
- 1. Comparison of Polyetheramines, DETA, and IPDA for Epoxy Coatings [merlinchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pcimag.com [pcimag.com]
- 4. kta.com [kta.com]
- 5. How to Identify, Prevent & Remove Amine Blush in Epoxy [industrial.sherwin-williams.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for (1,4,4-Trimethylcyclohexyl)methanamine
This guide provides essential safety and operational protocols for handling (1,4,4-Trimethylcyclohexyl)methanamine in a laboratory setting. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles, moving beyond mere compliance to foster a culture of proactive risk management. The causality behind each recommendation is explained to empower researchers with the knowledge to make informed safety decisions.
Hazard Assessment: The "Why" Behind the PPE
(1,4,4-Trimethylcyclohexyl)methanamine, like many of its structural analogs in the amine family, is a corrosive compound that poses significant health risks upon exposure.[1] Understanding the nature of these hazards is fundamental to selecting and using Personal Protective Equipment (PPE) effectively. The primary routes of exposure are contact with the skin and eyes, inhalation of vapors, and ingestion.[1][2]
-
Corrosivity: The U.S. Department of Transportation (DOT) classifies corrosive materials as those that cause "visible destruction or irreversible alterations in human skin tissue at the site of contact."[3] Contact with (1,4,4-Trimethylcyclohexyl)methanamine can cause severe skin burns and serious eye damage.[2] The damage can be immediate and may lead to permanent injury, including blindness.[2][4]
-
Toxicity and Irritation: The substance may be toxic if ingested, inhaled, or absorbed through the skin.[1] Inhalation of vapors or mists can cause severe irritation to the respiratory tract.[2][5] Due to its chemical nature, it should be handled with protocols designed to mitigate exposure to harmful and irritating materials.[6]
Effective engineering controls, such as working within a certified chemical fume hood, are the first and most critical line of defense.[4][7] PPE serves as the essential final barrier between the researcher and the chemical.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE for various laboratory operations involving (1,4,4-Trimethylcyclohexyl)methanamine.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (<50 mL in Fume Hood) | ANSI Z87.1-compliant safety glasses with side shields | Compatible chemical-resistant gloves (e.g., Nitrile rubber) | Flame-resistant lab coat | Not typically required if fume hood is functioning properly |
| Bulk Transfer (>50 mL) or Operations Outside a Fume Hood | Chemical splash goggles and a full-face shield | Double-gloving with compatible chemical-resistant gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with appropriate cartridges may be necessary based on risk assessment |
| Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber) | Full-body chemical-resistant suit or coveralls | NIOSH-approved self-contained breathing apparatus (SCBA) or air-purifying respirator with organic vapor cartridges |
Eye and Face Protection
Given the severe risk of eye damage, robust eye and face protection is mandatory.
-
Minimum Requirement: For all handling operations, wear chemical splash goggles that meet ANSI Z87.1 standards and provide a complete seal around the eyes.[8]
-
Enhanced Protection: When handling larger quantities or when there is a significant splash risk, a full-face shield must be worn in addition to chemical splash goggles.[5][8][9] The face shield protects against splashes to the entire face.
Hand Protection
The skin is a primary route of exposure.
-
Glove Selection: Wear compatible chemical-resistant gloves.[10] Nitrile rubber gloves are commonly recommended for incidental contact.[11] For prolonged contact or immersion, consult the glove manufacturer's compatibility charts.
-
Glove Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.[5][10]
-
Proper Technique: Use proper glove removal techniques to avoid contaminating your skin.[5] Never reuse disposable gloves.
Body Protection
Protect your skin and personal clothing from splashes and spills.
-
Standard Use: A flame-resistant lab coat should be worn and fully buttoned.[12]
-
High-Risk Tasks: For tasks with a higher splash potential, such as bulk transfers or cleaning spills, supplement the lab coat with a chemical-resistant apron or coveralls.[8] Protective boots may be required for large-scale operations.[9][10]
Respiratory Protection
Engineering controls are the primary method for respiratory protection.
-
Primary Control: All work with (1,4,4-Trimethylcyclohexyl)methanamine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[6][10]
-
When Required: A NIOSH-approved respirator may be necessary if ventilation is inadequate or during emergency situations like a large spill.[6][7][8] The specific type of respirator and cartridge should be determined by a formal risk assessment. For major spills, a self-contained breathing apparatus (SCBA) is often required.[5][11]
Operational and Disposal Plans
Protocol 1: Step-by-Step PPE Donning and Doffing
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Don lab coat and/or apron.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye and Face Protection: Put on safety goggles and/or a face shield.
-
Hand Protection: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique. Dispose of them immediately in the designated waste container.
-
Hand Hygiene: Wash hands.
-
Face Shield/Goggles: Remove face shield and goggles from the back to the front.
-
Body Protection: Remove lab coat or apron, turning it inside out as you remove it.
-
Respiratory Protection: Remove respirator, if worn.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.[5][10]
Protocol 2: Emergency Spill Response
In the event of a spill, your safety is the first priority.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you feel unwell, evacuate the area immediately.
-
Assess and Don PPE: For incidental spills that you are trained to handle, don the appropriate spill response PPE as outlined in the table above.
-
Contain: Use an inert absorbent material (e.g., sand, silica gel) to contain the spill, working from the outside in.[7][11]
-
Neutralize (If Applicable): For small spills of amines, a weak acid neutralizer can be used cautiously.
-
Clean Up: Collect the absorbent material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[10][13]
-
Decontaminate: Ventilate the area and wash the spill site after material pickup is complete.[10]
Protocol 3: Waste Disposal
All contaminated materials must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be placed in a designated, sealed waste container.
-
Chemical Waste: Unused (1,4,4-Trimethylcyclohexyl)methanamine and cleanup materials must be disposed of according to local, state, and federal regulations.[7][14] Do not pour down the drain.[5][10]
-
Empty Containers: Empty containers may retain product residue and vapors and should be handled as hazardous waste.[13]
Logical Framework for PPE Selection
The selection of appropriate PPE is a dynamic process that depends on the specific task and associated risks. The following flowchart illustrates this decision-making process.
Caption: PPE selection workflow based on task risk level.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling (1,4,4-Trimethylcyclohexyl)methanamine, ensuring a safer laboratory environment for themselves and their colleagues.
References
- Enamine. (n.d.). Safety Data Sheet.
- SKF. (2025). Safety Data Sheet LMCG 1.
- TCI EUROPE N.V. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet - 1,3-Cyclohexanebis(methylamine), mixture of cis and trans.
- Angene Chemical. (2024). Safety Data Sheet - trans-4-Methylcyclohexylisocyanate.
- TCI AMERICA. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet - Oxetane.
- Luxium Solutions. (2023). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet - 4,4'-Methylenebis(cyclohexylamine).
- SDS US. (2020). Safety Data Sheet.
- DAP. (2024). US/GHS MSDS Project.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Royal Adhesives & Sealants. (2004). Material Safety Data Sheet.
- OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances.
- Occupational Safety and Health Administration (OSHA). (1991). Worker Exposures to Volatile Amines.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). TRIMETHYLCYCLOHEXYLAMINE. CAMEO Chemicals.
- HSSE World. (2023). Guide for Working With Corrosive Substances and how to avoid it.
- KAUST Health & Safety. (n.d.). Working with Corrosives Guideline.
- Cole-Parmer. (2005). Material Safety Data Sheet - N-Methylcyclohexylamine, 98%.
Sources
- 1. TRIMETHYLCYCLOHEXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. hsseworld.com [hsseworld.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. nps.edu [nps.edu]
- 7. fishersci.com [fishersci.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
- 12. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 13. fishersci.com [fishersci.com]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
